molecular formula C23H32O4 B7988176 bufalin

bufalin

Cat. No.: B7988176
M. Wt: 372.5 g/mol
InChI Key: GPONOZAAWGWGJW-DJXOKGAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Isolation from Natural Sources

Bufalin (B1668032) is a naturally occurring cardiotonic steroid, classified as a bufadienolide due to its chemical structure which includes a six-membered lactone ring attached to a steroid backbone. researchgate.netresearchgate.net Historically, bufalin was first discovered in toad venom. umons.ac.be Toad venom, known as "Chansu" in traditional Chinese medicine, is a preparation derived from the dried white secretion of the auricular glands and skin glands of certain toad species, such as Bufo gargarizans and Bufo melanostictus. nih.govresearchgate.netnih.gov This traditional medicine has been used for centuries in China and other Asian countries for various therapeutic purposes. researchgate.netnih.govnih.gov

The isolation of specific chemical compounds from complex natural mixtures like toad venom has been a focus of phytochemical research. Bufalin, along with other bufadienolides such as cinobufagin (B1669057) and resibufogenin, are among the prominent and well-studied compounds isolated from toad venom. researchgate.netnih.gov These compounds are believed to be present in plants and animals primarily as a defense mechanism against predators. umons.ac.be While toad venom is a primary source, bufalin-like immunoreactive substances were observed in human serum for several years before the presence of bufalin in healthy human serum was validated in 2020 using HPLC-MS/MS. umons.ac.be

Overview of Bufalin's Significance as a Cardiotonic Steroid in Biomedical Research

Bufalin's significance in biomedical research stems largely from its classification as a cardiotonic steroid. Cardiotonic steroids are known for their ability to bind to and inhibit the Na+/K+-ATPase pump, a ubiquitous enzyme crucial for maintaining cellular ion balance. researchgate.netumons.ac.be This interaction is the primary mechanism underlying the traditional use of cardiotonic steroids in cardiovascular contexts, such as stimulating myocardial contraction. researchgate.netnih.govspandidos-publications.com

However, recent academic research has expanded the focus beyond its cardiovascular effects to explore other biological activities. Studies have indicated that bufalin can affect signal transduction pathways, even at non-toxic doses related to its cardiotonic activity. umons.ac.be This has led to significant interest in its potential in other research areas, particularly in the context of cancer. umons.ac.benih.govspandidos-publications.com

Detailed research findings highlight bufalin's diverse effects on cancer cells in vitro and in vivo models. Its mechanisms of action are multi-faceted and appear to impact various hallmarks of cancer. umons.ac.be These include decreasing cancer cell proliferation by influencing the cell cycle and inducing various forms of cell death, such as apoptosis, necroptosis, autophagy, and senescence. umons.ac.be Bufalin has also shown potential in moderating metastasis by inhibiting migration and invasion, as well as angiogenesis. umons.ac.be Furthermore, it has been reported to block overactivated signaling pathways and modify cell metabolism in cancer cells. umons.ac.be

Research has explored bufalin's effects on various cancer types, including hepatocellular carcinoma, lung cancer, prostate cancer, gastric cancer, colorectal cancer, ovarian cancer, and neuroblastoma. nih.govspandidos-publications.comnih.govmdpi.commdpi.commdpi.comspandidos-publications.com Studies have demonstrated that bufalin can induce apoptosis through various pathways, including the mitochondrial ROS/TRAIL pathway and by modulating the expression and activity of caspases. umons.ac.bemednexus.org It has also been shown to induce cell cycle arrest in different phases depending on the cancer cell type. nih.govspandidos-publications.com

The interaction of bufalin with specific cellular targets and pathways is an active area of investigation. For instance, research indicates that bufalin can combine with and downregulate the expression of the epidermal growth factor receptor (EGFR), inhibiting downstream signaling pathways like AKT and ERK, which are involved in cell proliferation. mednexus.orgresearchgate.net Bufalin has also been shown to modulate the activity of NF-κB, a key regulator of inflammation and cancer. mdpi.com Furthermore, studies suggest that bufalin can impact cancer stem cell properties by downregulating markers and inhibiting spheroid formation. mdpi.com

The potential of bufalin as an anti-cancer agent is supported by studies showing its ability to inhibit tumor growth in xenograft mouse models across various cancer types. d-nb.info Research also suggests that bufalin might enhance the sensitivity of cancer cells to chemotherapy. d-nb.info

Here is a summary of some research findings on bufalin's effects on cancer cell proliferation and viability:

Cancer Cell Line Effect of Bufalin Treatment Key Findings Source
SK-OV-3 (Ovarian Cancer) Inhibited proliferation in a dose- and time-dependent manner 24 h IC50 = 211.80 nmol/L, 48 h IC50 = 74.13 nmol/L. Decreased DNA replication. mednexus.orgresearchgate.net
A549 (Non-small cell lung cancer) Suppression of cell proliferation in a time- and dose-dependent manner Induced cell cycle arrest at the G1 phase. nih.govspandidos-publications.com
SK-N-BE(2) (Neuroblastoma) Markedly suppressed proliferation in dose- and time-dependent manners IC50 ≈ 90 nM at 72 h. spandidos-publications.com
SH-SY5Y (Neuroblastoma) Markedly suppressed proliferation in dose- and time-dependent manners IC50 ≈ 30 nM at 72 h. spandidos-publications.com
HCT116 (Colorectal Cancer) Significantly inhibited proliferation IC50 = 1.661 nM at 72 h. mdpi.com
DLD1 (Colorectal Cancer) Significantly inhibited proliferation IC50 = 4.279 nM at 72 h. mdpi.com
SW480 (Colorectal Cancer) Significantly inhibited proliferation IC50 = 30.03 nM at 72 h. mdpi.com

Another table summarizing the mechanisms of action in different cancer types:

Cancer Type Reported Mechanisms of Action Source
Various Cancers Induces apoptosis (via caspase activation, mitochondrial pathway), necroptosis, autophagy, senescence. Modulates cell cycle. Inhibits proliferation, migration, invasion, angiogenesis. Blocks signaling pathways (e.g., EGFR/AKT/ERK, NF-κB, mTOR). Modifies cell metabolism. umons.ac.benih.govspandidos-publications.comnih.govmdpi.commednexus.orgresearchgate.netmdpi.com umons.ac.benih.govspandidos-publications.comnih.govmdpi.commednexus.orgresearchgate.netmdpi.com
Ovarian Cancer Suppresses proliferation via EGFR/AKT/ERK signaling pathway. mednexus.orgresearchgate.net Inhibits mTOR activation and HIF-1α induction. mednexus.org mednexus.orgresearchgate.net
Lung Cancer Induces cell death through disruption of DNA damage response pathways or PI3K/Akt pathway. nih.govspandidos-publications.com Inhibits tumor growth by inducing apoptosis through the intrinsic apoptotic pathway. mdpi.com nih.govmdpi.comspandidos-publications.com
Pancreatic Cancer Exerts antitumor effects by triggering apoptosis and inducing cell cycle arrest. Promotes growth inhibitory effect of gemcitabine. spandidos-publications.commednexus.org spandidos-publications.commednexus.org
Gastric Cancer Induces protective autophagy by Cbl-b regulating mTOR and ERK signaling pathways. mednexus.org mednexus.org
Hepatocellular Carcinoma Induces autophagic cell death and cell cycle arrest via the Akt/mechanistic target of rapamycin (B549165) signaling pathway. nih.gov Suppressed cell growth and induced apoptosis by activating Bax. mdpi.com Serum levels reduced in patients compared to healthy individuals. umons.ac.beresearchgate.net umons.ac.benih.govmdpi.comresearchgate.net
Colorectal Cancer Inhibits proliferation and viability. Inhibits functional stemness, aldehyde dehydrogenase activity, and expression of CSC/pluripotency markers (e.g., CD44, CD133, LGR5, C-Myc, SOX2, KLF4, Nanog). mdpi.com mdpi.com
Neuroblastoma Exhibits potent antitumor effects in vitro. Induces reactive oxygen species-mediated apoptosis by targeting the electron transport chain. spandidos-publications.com Inhibits proliferation and migration. spandidos-publications.com spandidos-publications.com

Academic research on bufalin continues to explore its potential therapeutic applications, particularly in oncology, by elucidating its complex molecular mechanisms and identifying potential targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3S,5R,8S,9R,10S,13R,14R,17S)-3,14-dihydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-22-10-8-18-17-5-4-16(24)12-14(17)2-6-20(18)23(22,26)11-9-19(22)15-3-7-21(25)27-13-15/h3,7,13-14,16-20,24,26H,2,4-6,8-12H2,1H3/t14-,16+,17+,18-,19+,20+,22-,23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPONOZAAWGWGJW-DJXOKGAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(CC4CCC3C1(CCC2C5=COC(=O)C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](C[C@H]4CC[C@@H]3[C@@]1(CC[C@H]2C5=COC(=O)C=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Bufalin

Induction of Programmed Cell Death by Bufalin (B1668032)

Bufalin is a potent inducer of apoptosis in numerous cancer cell lines, including those from leukemia, gastric, colon, breast, lung, bladder, and osteosarcoma umons.ac.bemdpi.commdpi.comnih.govresearchgate.netsemanticscholar.org. The induction of apoptosis by bufalin is often dose- and time-dependent mdpi.comnih.gove-century.us. This process is characterized by morphological changes such as apoptotic body formation and chromatin condensation, as well as biochemical markers like DNA fragmentation and the accumulation of cells in the sub-G1 phase nih.gove-century.us.

Apoptosis Induction Pathways

Bufalin has been shown to trigger apoptosis through the activation of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways nih.gove-century.usspandidos-publications.com.

The intrinsic apoptotic pathway is a major route through which bufalin induces cell death researchgate.netsemanticscholar.orgnih.govfrontiersin.orgijbs.com. This pathway is initiated by intracellular signals that lead to changes in mitochondrial membrane permeability mdpi.comsemanticscholar.orge-century.us.

Bufalin treatment leads to the upregulation and/or activation of several pro-apoptotic proteins crucial for the intrinsic pathway mdpi.comnih.govnih.gov. A key event is the increased expression and translocation of Bax from the cytosol to the mitochondria researchgate.netnih.gov. This translocation is critical as Bax, a pro-apoptotic Bcl-2 family protein, promotes the permeabilization of the outer mitochondrial membrane researchgate.netiiarjournals.org.

Following mitochondrial outer membrane permeabilization, factors such as Cytochrome c, Apoptosis Inducing Factor (AIF), and Endonuclease G (Endo G) are released from the mitochondria into the cytosol mdpi.comresearchgate.netsemanticscholar.orgnih.govnih.gov. Cytochrome c in the cytosol binds with Apaf-1 and pro-caspase-9 to form the apoptosome, a complex essential for initiating the caspase cascade frontiersin.orgspandidos-publications.com. AIF and Endo G can translocate to the nucleus and induce chromatin condensation and DNA fragmentation in a caspase-independent manner mdpi.comnih.gov.

Studies have shown that bufalin increases the levels of Bax, cytochrome c, Endonuclease G, and AIF mdpi.comnih.govmdpi.com. For instance, in U-2 OS human osteosarcoma cells, bufalin increased the expression of Bax, cytochrome c, Endo G, and AIF nih.gov. Similarly, in NCI-H460 cells, bufalin enhanced the levels of FasL, Fas, cytochrome c, and APAF mdpi.com. The release of cytochrome c from mitochondria is a direct consequence of bufalin's action on mitochondrial permeability mdpi.comsemanticscholar.orgnih.govnih.goviiarjournals.orgmdpi.com.

Bufalin effectively downregulates the expression of several anti-apoptotic proteins, which are inhibitors of the intrinsic pathway mdpi.comsemanticscholar.orgnih.govnih.govmdpi.comoup.com. Key among these are Bcl-2, Mcl-1, and Bcl-xL mdpi.comnih.govnih.govmdpi.comoup.comnih.govkarger.com. The balance between pro-apoptotic and anti-apoptotic proteins, particularly the Bax/Bcl-2 ratio, is a critical determinant of a cell's susceptibility to apoptosis mdpi.comnih.gov. Bufalin treatment has been consistently shown to increase the Bax/Bcl-2 ratio mdpi.comnih.govnih.gov.

For example, in U-2 OS osteosarcoma cells, bufalin decreased anti-apoptotic proteins such as Bcl-2 and Bcl-xL while increasing pro-apoptotic proteins like Bax and Bak mdpi.comnih.gov. In endometriotic stromal cells, bufalin suppressed the expression of Bcl-2 and Bcl-xL and simultaneously upregulated Bax oup.com. Bufalin treatment also reduced Bcl-2 levels in NPC-TW 076 cells mdpi.com. Downregulation of Mcl-1 expression has been identified as a significant contributor to bufalin-induced apoptosis in non-small cell lung cancer cells nih.govkarger.comresearchgate.net. Bufalin can induce Mcl-1 degradation, partly through the activation of GSK-3β nih.govkarger.com.

Here is a table summarizing the observed effects of bufalin on some key Bcl-2 family proteins:

ProteinTypeObserved Effect of Bufalin TreatmentCell Lines/ContextsSource(s)
BaxPro-apoptoticUpregulation/IncreaseU-2 OS, Endometriotic stromal cells, A549, NCI-H460, HCT116, SCC-4, NCI-H292 mdpi.commdpi.comnih.govnih.goviiarjournals.orgspandidos-publications.commdpi.comoup.com
Bcl-2Anti-apoptoticDownregulation/DecreaseU-2 OS, Endometriotic stromal cells, NPC-TW 076, A549, HCT116, SCC-4, NCI-H292 mdpi.commdpi.comnih.govnih.goviiarjournals.orgspandidos-publications.commdpi.comoup.com
Mcl-1Anti-apoptoticDownregulation/DecreaseHCT116, MCF-7, MDA-MB-231, NSCLC (H1975), NCI-H292 spandidos-publications.commdpi.comnih.govkarger.comresearchgate.netsemanticscholar.orgtandfonline.com
Bcl-xLAnti-apoptoticDownregulation/DecreaseU-2 OS, Endometriotic stromal cells, T24, NCI-H292 mdpi.comnih.govresearchgate.netnih.goviiarjournals.orgoup.com
BakPro-apoptoticUpregulation/IncreaseU-2 OS, NCI-H292 mdpi.comresearchgate.netnih.goviiarjournals.org
BadPro-apoptoticUpregulation/IncreaseHCT116, NCI-H292 iiarjournals.orgspandidos-publications.commdpi.com

The intrinsic pathway culminates in the activation of a cascade of caspases, a family of cysteine proteases that execute the apoptotic program mdpi.comsemanticscholar.orgnih.govnih.govfrontiersin.orgoup.com. Following the formation of the apoptosome, pro-caspase-9 is cleaved and activated frontiersin.orgspandidos-publications.com. Activated caspase-9, an initiator caspase, then cleaves and activates downstream effector caspases, such as caspase-3 mdpi.comsemanticscholar.orgfrontiersin.orgspandidos-publications.comoup.com. Caspase-3 is considered a key executioner caspase, responsible for the cleavage of numerous cellular substrates, including PARP, leading to the dismantling of the cell mdpi.comnih.govsemanticscholar.orgnih.govspandidos-publications.com.

Bufalin treatment has been consistently shown to increase the activity and/or expression of cleaved caspase-9 and caspase-3 in various cancer cell lines mdpi.comnih.govsemanticscholar.orge-century.usnih.govnih.govspandidos-publications.comoup.come-century.us. For instance, in U-2 OS cells, bufalin increased the activities of caspase-3, -9, and -8 mdpi.com. In endometriotic stromal cells, caspase-9 activation was observed after bufalin treatment, suggesting its involvement in the mechanism of bufalin-induced apoptosis oup.com. Bufalin treatment also resulted in the proteolytic activation of caspase-3, -8, and -9 in T24 human bladder cancer cells nih.gov. The activation of the caspase-9/caspase-3 axis has been demonstrated in colorectal cancer cells treated with bufalin spandidos-publications.com.

Here is a table illustrating the activation of key caspases by bufalin:

CaspaseRoleObserved Effect of Bufalin TreatmentCell Lines/ContextsSource(s)
Caspase-9InitiatorActivation/Increased ExpressionU-2 OS, Endometriotic stromal cells, T24, HCT116, Du145, HXO-RB44, SCC-4, NCI-H292 mdpi.comnih.gove-century.usnih.govnih.govnih.goviiarjournals.orgspandidos-publications.comoup.come-century.us
Caspase-3ExecutionerActivation/Increased CleavageU-2 OS, T24, A549, Glioma stem-like cells, Du145, HXO-RB44, SCC-4, NCI-H292 mdpi.commdpi.comnih.govsemanticscholar.orge-century.usnih.govnih.govnih.goviiarjournals.orgspandidos-publications.comkarger.come-century.us
Caspase-8InitiatorActivation/Increased ExpressionU-2 OS, T24, HXO-RB44, SCC-4 mdpi.comnih.gove-century.usnih.govscispace.com

The extrinsic apoptotic pathway is triggered by the binding of death ligands to their cognate death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) frontiersin.orgmdpi.com. This complex facilitates the activation of initiator caspases, particularly caspase-8 frontiersin.orgmdpi.com. Activated caspase-8 can then directly activate effector caspases like caspase-3, or it can cleave Bid, a pro-apoptotic protein that links the extrinsic pathway to the intrinsic pathway by promoting mitochondrial outer membrane permeabilization frontiersin.org.

Bufalin has been shown to activate the extrinsic apoptotic pathway in various cancer cells mdpi.comnih.govspandidos-publications.comnih.govresearchgate.net. Studies indicate that bufalin can upregulate the expression of death receptors such as DR4 and DR5 nih.govspandidos-publications.commdpi.comnih.govresearchgate.netsemanticscholar.org. In breast cancer cells, bufalin enhanced TRAIL-induced apoptosis by promoting the clustering and redistribution of DR4 and DR5 in lipid rafts nih.govresearchgate.net. Bufalin also stimulated the expression levels of TRAIL, DR4, DR5, and FADD in NPC-TW 076 cells mdpi.com.

The activation of caspase-8 is a key event in the extrinsic pathway induced by bufalin mdpi.comnih.gove-century.usnih.gov. In U-2 OS cells, bufalin increased caspase-8 activity mdpi.com. Bufalin treatment also resulted in the proteolytic activation of caspase-8 in T24 human bladder cancer cells nih.gov. Furthermore, bufalin induced the activation of caspase-8 in human retinoblastoma HXO-RB44 cells e-century.us. Bufalin has also been shown to reduce the levels of c-FLIP, a protein that inhibits DISC formation and caspase-8 activation, thereby promoting extrinsic apoptosis mdpi.comsemanticscholar.org.

Death Receptor-Mediated (Extrinsic) Apoptosis
TRAIL/TRAIL-R Pathway Modulation

Bufalin has been shown to enhance apoptosis mediated by the TRAIL (TNF-Related Apoptosis-Inducing Ligand) pathway. This modulation can involve the upregulation of death receptors, such as death receptor 4 and 5 (DR4 and DR5). By upregulating these receptors, bufalin can increase the sensitivity of cancer cells to TRAIL-induced apoptosis. sci-hub.se

Fas/FasL Pathway Activation

The Fas/FasL (Fas ligand) pathway is another extrinsic apoptotic pathway that can be activated by bufalin. Bufalin has been reported to upregulate the expression of Fas, a death receptor, and activate downstream caspases, including caspase-8 and caspase-10. The activation of these caspases contributes to the apoptotic cascade. scienceopen.com

Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Bufalin is known to induce endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins in the ER lumen. This stress triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER homeostasis. However, under prolonged or severe stress, the UPR can switch from a pro-survival response to a pro-apoptotic one. Bufalin's ability to induce ER stress is a key mechanism by which it promotes apoptosis in cancer cells. guidetopharmacology.orguni.luijbs.comnih.gov

Unfolded Protein Response (UPR) Activation

Bufalin activates the UPR by increasing the expression of key ER stress markers. These markers include GRP78 (also known as BiP), GRP94, phosphorylated PERK, phosphorylated eIF2α, cleaved ATF6, and IRE1α. nih.gov The activation of these components signifies the cell's attempt to cope with the protein-folding overload induced by bufalin. nih.govmdpi.com

IRE1-JNK Pathway Involvement

The IRE1 (inositol-requiring enzyme 1) pathway is one of the major branches of the UPR. Bufalin activates the IRE1-JNK pathway, which plays a significant role in ER stress-induced apoptosis. guidetopharmacology.orgnih.govnih.gov IRE1, acting as both a kinase and an endonuclease, can interact with TRAF2 (TNF receptor-associated factor 2) and recruit ASK1 (apoptosis signal-regulating kinase 1), forming a complex that activates JNK (c-Jun N-terminal kinase). frontiersin.org Activated JNK can then promote apoptosis. nih.gov Studies have shown that bufalin increases the phosphorylation of JNK, and inhibiting IRE1 or JNK can reduce bufalin-induced apoptosis in certain cancer cells. nih.gov

CHOP Upregulation

CHOP (C/EBP homologous protein), also known as GADD153, is a transcription factor that is significantly upregulated during ER stress and plays a critical role in ER stress-mediated apoptosis. guidetopharmacology.orguni.lu Bufalin treatment leads to a significant increase in CHOP expression. nih.govumons.ac.be Upregulation of CHOP can promote caspase activation and cell death. nih.gov Research has demonstrated that reducing CHOP levels using siRNA can attenuate bufalin-induced apoptosis, confirming the importance of CHOP in this process. nih.govumons.ac.becapes.gov.br

Reactive Oxygen Species (ROS) Generation and Apoptosis

Bufalin is a potent inducer of reactive oxygen species (ROS) generation in cancer cells. guidetopharmacology.orguni.lufrontiersin.orgumons.ac.be Increased levels of intracellular ROS can lead to oxidative stress, which damages cellular components and triggers apoptotic pathways. biorxiv.orgnih.gov Bufalin-induced ROS generation has been linked to mitochondrial dysfunction and the release of proapoptotic molecules, ultimately leading to caspase activation, including caspase-3 and caspase-9. biorxiv.orgnih.gov Treatment with antioxidants, such as N-acetyl-cysteine (NAC), can inhibit bufalin-induced ROS generation and protect cells from apoptosis, highlighting the critical role of ROS in bufalin's cytotoxic effects. nih.govoup.com

Autophagy Induction Mechanisms by Bufalin

Bufalin has been shown to induce autophagy in various cell types. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins, playing a complex role in cell fate. Bufalin-induced autophagy can be associated with the upregulation of autophagy-related proteins such as LC3-II, Beclin-1, ATG3, ATG5, ATG7, ATG12, and ATG16L. rsc.org This induction can be reversed by autophagy inhibitors like chloroquine (B1663885) (CQ) and 3-methyladenine (B1666300) (3-MA). rsc.org

Mechanistically, bufalin-induced autophagy can be linked to the activation of the AMPK/mTOR signaling pathway. nih.govmdpi.com Bufalin treatment can lead to decreased ATP levels, activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (B549165) (mTOR), a key repressor of autophagy. nih.govmdpi.comfrontiersin.org Additionally, bufalin can induce endoplasmic reticulum (ER) stress, which in turn activates the PERK/eIF2α/CHOP pathway, contributing to autophagy induction. nih.govcapes.gov.br Reactive oxygen species (ROS) production and subsequent activation of JNK have also been implicated in bufalin-induced autophagy, impacting the production of Beclin 1 and LC3-II. rsc.orgresearchgate.netmdpi.com

Role of Autophagy in Bufalin-Induced Cell Death

The role of autophagy in bufalin-induced cell death is context-dependent and can be either pro-survival or pro-death. In some instances, autophagy acts as a proapoptotic mechanism, facilitating programmed cell death. mdpi.com For example, in hepatocellular carcinoma cells, blocking autophagy with 3-MA decreased the apoptotic ratio in bufalin-treated cells, suggesting a proapoptotic role for bufalin-induced autophagy. mdpi.comnih.gov

Conversely, autophagy can also serve a cytoprotective role, helping cells cope with the stress induced by bufalin treatment, such as ER stress. nih.govcapes.gov.br In glioma cells, blocking autophagy increased the expression of ER stress-associated proteins and the ratio of apoptosis, indicating that autophagy played a protective role against bufalin-induced ER stress and cell death. nih.govcapes.gov.br

Interplay between Apoptosis and Autophagy

The interplay between apoptosis and autophagy in response to bufalin is complex and can influence cell fate. These two processes can occur simultaneously and interact in various ways, depending on the cell type and the specific conditions. nih.govspandidos-publications.comoncotarget.com In some cases, bufalin can trigger both apoptosis and autophagy. nih.govmdpi.compvj.com.pknih.gov The balance between these pathways can determine whether a cell survives or undergoes programmed cell death. Inhibition of autophagy can sometimes enhance bufalin-induced apoptosis, suggesting a complex regulatory crosstalk between the two pathways. nih.govcapes.gov.brnih.gov ER stress appears to play a pivotal role in modulating the crosstalk between autophagy and apoptosis in response to bufalin in certain cell lines. nih.gov

Autophagic Flux Modulation

Bufalin can modulate autophagic flux, which refers to the dynamic process of autophagosome formation, maturation, and degradation through lysosomes. Studies have indicated that bufalin treatment can stimulate autophagic flux, characterized by increased LC3-II conversion and decreased p62 levels, indicating the successful completion of the autophagic process. nih.govsemanticscholar.org However, impaired autophagic flux, leading to the accumulation of p62, has also been observed in some contexts, which bufalin may help to restore. nih.gov Modulating autophagic flux is crucial for the effectiveness of bufalin, as both excessive and impaired flux can have different implications for cell survival and death. nih.govmdpi.com

Necroptosis Mechanisms

In addition to apoptosis and autophagy, bufalin has been shown to induce necroptosis, a form of programmed necrosis that is caspase-independent. frontiersin.orgmdpi.comumons.ac.be Necroptosis can serve as a backup cell death mechanism when apoptosis is inhibited or compromised. mdpi.comumons.ac.benih.gov Bufalin-induced necroptosis can be mediated by the upregulation of proteins like RIPK1 and RIPK3. frontiersin.orgumons.ac.be The formation of a necrosome complex, consisting of RIPK1, RIPK3, and MLKL, is a key event in necroptosis execution. frontiersin.orgnih.gov Bufalin can trigger necroptosis by upregulating TNF-α and TNFR1, leading to the formation of this complex, especially when caspase-8 activity is low or absent. nih.gov ROS production has also been implicated in bufalin-induced necroptosis. umons.ac.besigmaaldrich.com

Cellular Senescence Induction

Bufalin has been reported to induce cellular senescence, a state of stable cell cycle arrest. umons.ac.benih.govresearchgate.netnih.govaacrjournals.org Senescence can be triggered by various stressors, including DNA damage and oncogene activation. mdpi.com Bufalin exposure can lead to an increase in senescence-associated β-galactosidase activity, a common marker for senescent cells. nih.govresearchgate.net The induction of senescence by bufalin can involve the upregulation of proteins like p53 and p21 (CDKN1A), which are key regulators of cell cycle arrest and senescence. nih.govresearchgate.netmdpi.com Studies in prostate cancer cells have shown that bufalin can induce p53/p21-dependent senescence. nih.govresearchgate.net

Cell Cycle Arrest Mediated by Bufalin

Bufalin is known to inhibit cell proliferation by inducing cell cycle arrest at specific phases. rsc.orgnih.govnih.govmdpi.comoup.comnih.govmdpi.comspandidos-publications.com The phase of arrest can vary depending on the cell type. For example, bufalin has been shown to induce G0/G1 phase arrest in endometriotic stromal cells and lung cancer cells. oup.commdpi.com In pancreatic cancer and GBM cells, bufalin can cause G2/M phase arrest. frontiersin.orgnih.gov S phase arrest has also been observed in pancreatic cancer cells. frontiersin.org

The mechanisms underlying bufalin-induced cell cycle arrest involve the modulation of key cell cycle regulatory proteins. Bufalin can downregulate the expression of cyclins (e.g., cyclin A, cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., CDK1) while upregulating CDK inhibitors like p21 (p21WAF1/CIP1). oup.comnih.govspandidos-publications.com These changes disrupt the normal progression of the cell cycle, leading to arrest. oup.comspandidos-publications.com Signaling pathways such as PI3K/Akt/mTOR can also be involved in bufalin-mediated cell cycle arrest. nih.govspandidos-publications.com

G0/G1 Phase Arrest

Studies have shown that bufalin can induce cell cycle arrest at the G0/G1 phase in certain cancer cell types. For instance, bufalin significantly inhibited the proliferation of ovarian endometriotic cyst stromal cells (ECSC) and induced G0/G1 phase cell cycle arrest in these cells. koreascience.kruniprot.org Similarly, bufalin was found to induce G0/G1 phase arrest in T24 human bladder cancer cells. uniprot.org This arrest is associated with specific changes in the expression levels of key cell cycle regulatory proteins.

G2/M Phase Arrest

In addition to G0/G1 arrest, bufalin is also known to induce cell cycle arrest at the G2/M phase in a variety of cancer cell lines. This has been observed in pancreatic cancer cells, hepatocellular carcinoma cells, human head and neck cancer cells, human lung cancer cells, and triple-negative breast cancer cell lines. plos.orgmrc.ac.uknih.govcloudna.cnnih.gov For example, bufalin induced G2/M cell cycle arrest in pancreatic cancer cells PANC-1 and CFPAC-1. nih.gov In human hepatoma cells, bufalin increased G2/M phase accumulation in a time-dependent manner. cloudna.cn This G2/M arrest is often accompanied by characteristic alterations in cell cycle regulatory proteins.

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs, p21)

Bufalin exerts its effects on the cell cycle by modulating the expression and activity of key regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors like p21.

In cells undergoing G0/G1 arrest, bufalin treatment has been shown to lead to the downregulation of proteins essential for progression through this phase, such as cyclin A, cyclin D, cyclin E, CDK4, and CDK2. koreascience.kruniprot.orguniprot.orgnih.gov Concurrently, the expression of the CDK inhibitor p21 has been observed to be upregulated in these cells after bufalin treatment. koreascience.kruniprot.orguniprot.org

In the context of G2/M phase arrest, bufalin treatment results in a decrease in the protein levels of cyclin A, cyclin B, CDK1, and phospho-CDK1. nih.gov Conversely, the expression levels of Chk1 and Wee1, proteins involved in G2/M checkpoint control, have been reported to be increased by bufalin treatment in a time-dependent manner in hepatocellular carcinoma cells. nih.gov Additionally, bufalin's influence on p53 and p21 has been noted in relation to G2/M arrest. researchgate.net

Furthermore, microarray analysis in human lung cancer cells treated with bufalin indicated the downregulation of genes related to cell cycle regulation, including cyclin D2 (CCND2) and CDCA7L. nih.gov

The specific effects of bufalin on these regulatory proteins can vary depending on the cell type and experimental conditions. The modulation of these proteins disrupts the coordinated progression of the cell cycle, leading to arrest at specific phases.

Modulation of Cancer Cell Proliferation

A hallmark effect of bufalin is its ability to modulate cancer cell proliferation. Numerous studies have demonstrated that bufalin inhibits the proliferation of a wide range of cancer cell types in a dose- and time-dependent manner. uniprot.orgplos.orgmrc.ac.uknih.govijpsonline.comnih.govciteab.commrc.ac.uknih.govunpad.ac.idresearchgate.netnih.gov

For example, bufalin inhibited the proliferation of SK-OV-3 ovarian cancer cells in a dose- and time-dependent manner, with observed IC50 values of 211.80 nmol/L at 24 hours and 74.13 nmol/L at 48 hours. ijpsonline.com The antiproliferative effect of bufalin has been observed in colorectal cancer cells, head and neck cancer cells, lung cancer cells, pancreatic cancer cells, triple-negative breast cancer cell lines, and hepatocellular carcinoma cells, among others. plos.orgmrc.ac.uknih.govnih.govmrc.ac.uknih.govunpad.ac.idresearchgate.net

This inhibition of proliferation is intricately linked to the mechanisms of cell cycle arrest and the induction of cell death pathways. Bufalin's modulation of signaling pathways such as the EGFR/AKT/ERK and PI3K/AKT pathways has also been implicated in its antiproliferative effects. uniprot.orgplos.orgijpsonline.comciteab.comnih.govunpad.ac.idresearchgate.net By disrupting the signaling cascades that promote cell growth and division and by inducing cell cycle arrest, bufalin effectively suppresses the uncontrolled proliferation characteristic of cancer cells.

Preclinical Pharmacological Activities of Bufalin

Antineoplastic Activities in Various Cancer Cell Lines (in vitro studies)

In vitro studies have demonstrated that bufalin (B1668032) exhibits potent antineoplastic activities across a wide spectrum of cancer cell lines. Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the inhibition of proliferation, migration, and invasion.

Bufalin has been shown to inhibit the proliferation of human pancreatic cancer cell lines, such as Sw1990 and BxPc3, by inducing cell cycle arrest at the S phase. This effect is mediated through the downregulation of c-Myc and NF-κB expression. frontiersin.org In human liver cancer SK-Hep1 and HepG2 cells, bufalin dose-dependently inhibited proliferation and induced apoptosis. frontiersin.org Studies on human lung cancer NCI-H292 cells revealed that bufalin can enhance the activity of sorafenib (B1663141) in reducing cell viability by inducing apoptosis through the generation of reactive oxygen species (ROS). frontiersin.org Bufalin also appears to augment adriamycin's activity in A549 lung cancer cells. frontiersin.org

In head and neck cancer cells, bufalin demonstrated a dose-dependent reduction in cell viability, disruption of cell membrane integrity, and inhibition of colony formation in both HPV-positive and HPV-negative cell lines. mdpi.comnih.gov It induces apoptosis through the modulation of apoptosis-related proteins, mitochondrial function, and ROS production. mdpi.comnih.gov Bufalin also arrests the cell cycle at the G2/M phase and attenuates cell migration in these cell lines. mdpi.comnih.gov

Bufalin has shown effectiveness in inhibiting proliferation and inducing apoptosis in esophageal squamous cell carcinoma (ESCC) cell lines, including Eca-109, EC9706, TE5, Hec2, and TE11. researchgate.net Notably, bufalin exhibited lower toxicity towards normal human esophageal squamous cells (Het-1A) compared to ESCC cells, suggesting a degree of selectivity for cancer cells. researchgate.net

Studies on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and HCC1937, have shown that bufalin can suppress proliferation and sphere formation, accompanied by decreased levels of cancer stem cell biomarkers like SOX2 and OCT4. frontiersin.orgspandidos-publications.com Bufalin induced both apoptosis at an early stage and necroptosis at a late stage in MDA-MB-231 and its drug-resistant counterparts (MDA-MB-231/ADR and MDA-MB-231/DOC) in a concentration-dependent manner. frontiersin.org

In colorectal cancer cells, bufalin has been found to inhibit proliferation and induce autophagy-mediated cell death. rsc.orgrsc.org It can also reverse acquired cisplatin (B142131) resistance by inhibiting the stemness of colorectal cancer cells and decreasing the expression of stemness markers such as CD133, CD44, OCT4, SOX2, and NANOG. nih.govspandidos-publications.com

Bufalin has demonstrated inhibitory effects on gallbladder carcinoma cell growth in vitro, inducing apoptosis, inhibiting propagation, migration, and invasion, and blocking the cell cycle at the G2/M stage. jcancer.org It also reduced the tumor sphere formation capability and the expression of stemness-associated proteins like Oct4, Sox2, CD133, and CD44 in these cells. jcancer.org

Cancer TypeCell Lines StudiedKey In Vitro EffectsRelevant Citations
Pancreatic CancerSw1990, BxPc3, MiaPaCa2/GEMInhibits proliferation, induces S phase arrest, suppresses sphere formation frontiersin.org
Liver CancerSK-Hep1, HepG2Inhibits proliferation, induces apoptosis frontiersin.org
Lung CancerNCI-H292, A549Enhances sorafenib/adriamycin activity, induces apoptosis via ROS frontiersin.org
Head and Neck CancerHPV-positive and HPV-negative cell linesReduces viability, disrupts membrane, inhibits colony formation, induces apoptosis, G2/M arrest, attenuates migration mdpi.comnih.gov
Esophageal Squamous Cell CarcinomaEca-109, EC9706, TE5, Hec2, TE11, Het-1A (normal)Inhibits viability (selective for cancer cells) researchgate.net
Triple-Negative Breast CancerMDA-MB-231, HCC1937, MDA-MB-231/ADR, MDA-MB-231/DOCSuppresses proliferation/sphere formation, reduces stemness markers, induces apoptosis/necroptosis frontiersin.orgspandidos-publications.com
Colorectal CancerLoVo, HCT116Inhibits proliferation, induces autophagy, reverses cisplatin resistance, inhibits stemness rsc.orgrsc.orgnih.govspandidos-publications.com
Gallbladder CancerGBC-SDInhibits growth, induces apoptosis, inhibits migration/invasion, G2/M arrest, reduces stemness jcancer.org
GliomaU-87, U-373Suppresses cells, induces apoptosis frontiersin.org
LeukemiaNot specifiedInduces differentiation and apoptosis nih.govwaocp.org
Prostate CancerNot specifiedInduces apoptosis nih.govwaocp.org
Gastric CancerNot specifiedInduces apoptosis nih.govwaocp.org
MelanomaNot specifiedExhibits anticancer action aacrjournals.org
Ovarian CancerPA-1Inhibitory effects mdpi.com
NeuroblastomaSK-N-BE(2)Potent antitumor effects, induces ROS-mediated apoptosis spandidos-publications.com

Antitumor Efficacy in Animal Models (in vivo xenograft studies)

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating bufalin's antitumor efficacy in various cancer types.

In U87 glioma xenografts, bufalin significantly suppressed tumor growth, with the inhibition being reversible by a p53 inhibitor, suggesting a p53-mediated mechanism. frontiersin.org Bufalin also reduced tumor growth in U87 xenografts in a dose-dependent manner. frontiersin.org

Bufalin suppressed tumor growth in MDA-MB-231 TNBC xenograft models, inducing necroptosis. frontiersin.org This effect was partially rescued by a PARP-1 inhibitor. frontiersin.org In the BxPC3-luc2 pancreatic cancer xenograft model, bufalin dramatically reduced tumor growth without causing significant weight loss. frontiersin.org While bufalin alone did not reduce tumor volumes in the MiaPaCa2/GEM xenograft model, it significantly reduced tumor weight and inhibited metastasis. frontiersin.org

In cervical cancer Siha cell xenografts, bufalin treatment as a single agent resulted in significant tumor volume reduction. oncotarget.comresearchgate.net The combination of bufalin and paclitaxel (B517696) further inhibited tumor growth by reducing both volume and weight. oncotarget.comresearchgate.net

Bufalin has shown effectiveness in reducing tumor growth in hepatocellular carcinoma (HCC)-bearing mice, including those with p50-overexpressing tumors. mdpi.combmj.comnih.gov It also suppressed HCC cell proliferation and malignant transformation in mice by inhibiting Wnt1 release in M2 macrophages. nih.gov

In colorectal cancer xenograft models, bufalin effectively suppressed tumorigenesis, accompanied by attenuated epithelial cell proliferation and promoted apoptosis. aacrjournals.org Bufalin also increased the effectiveness of doxorubicin (B1662922) against colorectal cancer xenografts, decreasing the expression of MDR1/P-gp and CD133. nih.gov It can reverse acquired cisplatin resistance in vivo by inhibiting the stemness of colorectal cancer. nih.govspandidos-publications.com

Intraperitoneal injections of bufalin proficiently induced regression of ovarian cancer xenografts in rodent models inoculated with PA-1 cells. mdpi.com

In a neuroblastoma xenograft model using SK-N-BE(2) cells, bufalin significantly reduced tumor volume and weight. spandidos-publications.com Immunohistochemical analysis showed reduced Ki-67 and PCNA expression and increased caspase-3 expression in bufalin-treated tumors, indicating inhibited proliferation and increased apoptosis in vivo. spandidos-publications.com

Studies in a castration-resistant prostate cancer (CRPC) xenograft model in mice showed that low-dose bufalin inhibited increases in tumor volume and weight. nih.gov Combining bufalin with hydroxycamptothecin had an improved effect on tumor volume, weight, and inhibition rate compared to single-drug administration. nih.gov

Cancer TypeAnimal Model (Xenograft)Key In Vivo EffectsRelevant Citations
GliomaU87Suppressed tumor growth (p53-mediated, dose-dependent) frontiersin.org
Triple-Negative Breast CancerMDA-MB-231Suppressed tumor growth, induced necroptosis frontiersin.orgspandidos-publications.com
Pancreatic CancerBxPC3-luc2, MiaPaCa2/GEM, MiaPaCa2Reduced tumor growth/weight, inhibited metastasis, enhanced sensitivity to HIFU frontiersin.orgdovepress.com
Cervical CancerSihaReduced tumor volume, enhanced paclitaxel efficacy oncotarget.comresearchgate.net
Hepatocellular CarcinomaHCC-bearing miceReduced tumor growth, suppressed proliferation/malignant transformation (via M2 macrophage targeting) mdpi.combmj.comnih.govnih.gov
Colorectal CancerHCT116, LoVo/ADR, LoVoCD133+, Murine modelsSuppressed tumorigenesis, attenuated proliferation, promoted apoptosis, increased doxorubicin efficacy, reversed cisplatin resistance nih.govspandidos-publications.comaacrjournals.orgnih.gov
Ovarian CancerPA-1Induced tumor regression mdpi.com
NeuroblastomaSK-N-BE(2)Reduced tumor volume/weight, inhibited proliferation, increased apoptosis spandidos-publications.com
Castration-Resistant Prostate CancerCRPC xenograft in miceInhibited tumor growth, improved effect with hydroxycamptothecin combination nih.gov

Anti-Inflammatory Effects

Bufalin has been shown to inhibit the nuclear translocation of NF-κB in response to TNF in human kidney tissue cells in vitro. spandidos-publications.comnih.gov NF-κB is a central regulator of the inflammatory process, controlling the expression of various proinflammatory mediators. spandidos-publications.comnih.gov In vivo studies, such as in the carrageenan-induced paw edema model in rats, demonstrated that bufalin significantly suppressed the activation of NF-κB by maintaining IκBα levels and inhibiting the nuclear translocation of NF-κB p65. spandidos-publications.comnih.gov

Furthermore, bufalin treatment in this model suppressed the expression of downstream NF-κB proinflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, IL-6, and IL-1β in a dose-dependent manner. spandidos-publications.comnih.gov This indicates that bufalin can inhibit inflammatory signaling during acute inflammation in vivo. nih.gov

Bufalin also reduced IL-1β and TNF-α levels released from resident peritoneal macrophages and mast cells in the peritoneal cavity, suggesting a role in downregulating inflammatory mediators. nih.gov

The anti-inflammatory effects of bufalin have been demonstrated to involve influencing crucial signaling pathways like NF-κB, MAPK, and JAK-STAT, leading to the inhibition of pro-inflammatory substances like cytokines, chemokines, and adhesion molecules. researchgate.netresearchgate.netnih.govresearchgate.net Bufalin may also block inflammasome activation and reduce oxidative stress, further contributing to its anti-inflammatory properties. researchgate.netnih.govresearchgate.net

Bufalin inhibits the activation of pro-inflammatory cytokines by acting through pathways such as the TLR pathway, where it activates Tollip and IRAKM proteins, thereby suppressing NF-κB activation. researchgate.net It also interferes with the CREB pathway and activates the TFEB pathway, which is involved in autophagy and inflammation regulation. researchgate.net

Immunomodulatory Effects and Macrophage Polarization

Bufalin has been shown to exert immunomodulatory effects, particularly by influencing the polarization of macrophages within the tumor microenvironment. mdpi.comnih.govbmj.com Tumor-infiltrating macrophages (TIMs) are a major component of the tumor microenvironment, and their polarization towards either the M1 (anti-tumor) or M2 (pro-tumor) phenotype plays a critical role in regulating antitumor immunity. bmj.com

Studies have demonstrated that bufalin can drive the polarization of TIMs from the tumor-promoting M2 phenotype towards the tumor-inhibitory M1 phenotype in hepatocellular carcinoma. bmj.comnih.gov This shift in polarization induces HCC suppression through the activation of effector T cell immune responses. bmj.com

Mechanistically, bufalin promotes M1 polarization by inhibiting the overexpression of the p50 nuclear factor kappa B (NF-κB) factor. bmj.comnih.gov This leads to a predominance of p65-p50 heterodimers over p50 homodimers in the nuclei, activating NF-κB signaling. bmj.comnih.gov The activation of NF-κB is responsible for the production of immunostimulatory cytokines associated with the M1 phenotype. mdpi.combmj.comnih.gov

In head and neck cancers, bufalin reduced M2 markers and related anti-inflammatory cytokines in M2-induced macrophages while enhancing M1-associated markers and immunostimulatory cytokines. mdpi.comnih.gov This underscores bufalin's immunomodulatory effects favoring the differentiation of M2 macrophages toward the M1 phenotype. mdpi.comnih.gov This reprogramming involves the activation of the NF-κB p65 subunit and the inhibition of macrophage inhibitory factor (MIF). mdpi.com MIF is a pleiotropic inflammatory cytokine that can regulate M2 macrophage polarization. mdpi.com Bufalin has been shown to target the SRC-3 protein to reduce MIF release in chemoresistant cells, thereby regulating M2 macrophage polarization in colorectal cancer. mdpi.comnih.gov

Beyond inducing de novo polarization to the M1 subpopulation from bone marrow-derived macrophages (BMDMs), bufalin can reprogram local M2 macrophages to M1 within the tumor microenvironment. nih.gov This conversion of tumor-associated macrophages from a tumor-promoting to a tumor-killing phenotype can enhance antitumor immunity. nih.gov

Bufalin's ability to modulate macrophage polarization contributes to its antitumor immune response by stimulating antitumor T cell immune responses through the expression of pro-inflammatory cytokines. mdpi.combmj.comnih.gov

EffectMechanism(s) InvolvedRelevant Citations
Drives M1 Macrophage PolarizationInhibits p50 NF-κB overexpression, activates NF-κB signaling, reduces MIF mdpi.comnih.govmdpi.combmj.comnih.govnih.gov
Enhances Antitumor Immune ResponseActivates effector T cells, stimulates pro-inflammatory cytokine production mdpi.combmj.comnih.gov
Reprograms M2 to M1 MacrophagesConverts tumor-promoting to tumor-inhibitory phenotype within TME nih.gov
Reduces M2 Markers/Anti-inflammatory CytokinesObserved in M2-induced macrophages mdpi.comnih.gov
Increases M1 Markers/Immunostimulatory CytokinesObserved in M2-induced macrophages and bufalin-treated BMDMs mdpi.comnih.govnih.gov
Targets SRC-3/MIF PathwayRegulates M2 polarization in chemoresistant colorectal cancer cells mdpi.comnih.gov

Interactions of Bufalin with Specific Molecular Targets

Na+/K+-ATPase as a Primary Molecular Target and its Downstream Signaling

The Na+/K+-ATPase, an essential ion pump maintaining cellular electrochemical gradients, is a primary molecular target of bufalin (B1668032) and other cardiotonic steroids. Bufalin binds to the Na+/K+-ATPase, leading to the inhibition of its ion pumping activity. This interaction is not limited to simply blocking ion transport; it also initiates downstream signaling cascades. Binding of cardiotonic steroids like ouabain (B1677812) to the α1 subunit of Na+/K+-ATPase has been linked to the activation of the Src kinase pathway and subsequent Na+/K+-ATPase internalization in kidney cells. physiology.orgnih.gov Studies have shown that bufalin can activate Src, which in turn can activate the Ras/Raf/MEK/ERK1/2 signaling pathway. spandidos-publications.com Additionally, bufalin's interaction with Na+/K+-ATPase can lead to the generation of reactive oxygen species (ROS), which can also mediate the activation of ERK1/2. spandidos-publications.com Research in hepatocellular carcinoma (HCC) cells suggests that bufalin's growth inhibitory effects correlate with the expression level of the Na+/K+-ATPase α3 subunit, indicating this isoform may be an important therapeutic target for bufalin in liver cancer. spandidos-publications.com Silencing of Na+/K+-ATPase α3 by RNA interference significantly increased the IC50 of bufalin, further supporting its role in mediating bufalin sensitivity. spandidos-publications.com Bufalin has been shown to bind to the α1, α2, and α3 subunits of Na+/K+-ATPase with reported Kd values. selleckchem.com

Here is a table summarizing the binding affinities of bufalin to different Na+/K+-ATPase subunits:

Na+/K+-ATPase SubunitKd (nM)
α142.5
α245
α340

(Note: This table presents data points mentioned in the text and is intended to be represented as an interactive data table.)

Steroid Receptor Coactivator-3 (SRC-3) Inhibition

Here is a table showing the effect of bufalin on SRC protein levels in TNBC cell lines:

TNBC Cell LineBufalin Concentration (nM)SRC-3 Protein Level
HCC1143100Downregulated
SUM149PT100Downregulated
SUM159PT100Downregulated
MDA-MB-231100Downregulated
MDA-MB-231-LM3-3100Downregulated

(Note: This table presents data points mentioned in the text and is intended to be represented as an interactive data table.)

Bufalin has also been shown to downregulate SRC-3 in a dose-dependent manner in MDA-MB-231-LM3-3 cells. plos.org

Sodium Pump Alpha 1 Subunit (ATP1A1) Modulation

The sodium pump alpha 1 subunit (ATP1A1), a component of the Na+/K+-ATPase, is a key target of bufalin. Bufalin has been shown to inhibit glioblastoma growth by promoting the proteasomal degradation of ATP1A1. mdpi.comnih.gov This degradation is a significant mechanism by which bufalin exerts its effects, as bufalin does not appear to alter ATP1A1 synthesis. nih.govfrontiersin.org Reduced levels of ATP1A1 have been observed in glioblastoma tissues in animal models treated with bufalin. mdpi.com Studies using ATP1A1 siRNA have provided indirect evidence supporting bufalin's on-target effect towards ATP1A1, showing that downregulation of ATP1A1 inhibits cell proliferation, which can be reversed by siRNA treatment. frontiersin.org The modulation of ATP1A1 by bufalin has also been implicated in inhibiting lipogenesis and tumorigenesis in hepatocellular carcinoma by affecting the ATP1A1/CA2 axis. nih.gov Overexpression of ATP1A1 has been shown to inhibit the bufalin-suppressed proliferation and metastasis of HCC cells. nih.gov

p53 Activation and its Mediated Pathways

Bufalin has been demonstrated to activate the p53 signaling pathway, a crucial mediator of cell cycle arrest, apoptosis, and DNA damage repair. neoplasiaresearch.combiorxiv.orgbiorxiv.org Studies in glioblastoma cells have shown that bufalin induces apoptosis, oxidative stress, and DNA damage, with the p53 signaling pathway playing a critical role in mediating these effects. nih.gov Bufalin can upregulate the protein expression of p53. neoplasiaresearch.com In colorectal cancer cells, bufalin treatment has been found to downregulate Sirt3, which in turn leads to the upregulation of acetylated p53 (AC-p53). biorxiv.orgbiorxiv.org AC-p53 is known to induce Bax translocation to the mitochondria, leading to the release of cytochrome C and activation of the caspase-dependent apoptosis pathway. biorxiv.orgbiorxiv.org Bufalin's effect on p53 acetylation suggests a mechanism by which it promotes apoptosis through the mitochondrial pathway. biorxiv.org Bufalin has also been shown to activate phosphorylated p53 in other cancer cell lines. researchgate.net

MicroRNA (miRNA) Regulation (e.g., miR-203, miR-497)

Bufalin has been shown to modulate the expression of various microRNAs (miRNAs), which are small non-coding RNA molecules that regulate gene expression. Bufalin treatment has been found to increase the expression of miR-203, which is associated with the inhibition of stem cell-like phenotypes and induction of apoptosis in glioma cells. oatext.com Another miRNA regulated by bufalin is miR-497. Studies have indicated that bufalin can upregulate miR-497 in a concentration-dependent manner in colorectal cancer cells. nih.gov A combination of bufalin and miR-497 has demonstrated a synergistic effect in inhibiting colorectal cancer metastasis in a mouse model. nih.govsums.ac.irresearchgate.net This synergistic effect is partly attributed to miR-497 inhibiting the expression of VEGF-A. sums.ac.irresearchgate.net

Other Investigated Targets (e.g., c-Myc, EGFR, HIF-1α, NRF2, MMPs)

Beyond the primary targets, bufalin interacts with a variety of other molecular players involved in cancer progression and other cellular processes. Bufalin has been shown to modulate crucial signaling pathways such as Wnt/β-catenin and EGFR pathways. researchgate.netnih.gov It can inhibit epithelial-mesenchymal transition (EMT) by modulating associated markers. researchgate.netnih.gov Bufalin has also been reported to affect the expression of the proto-oncogene c-Myc. nih.gov Downregulation of c-Myc has been shown to enhance the antitumor activity of bufalin by suppressing the HIF-1α/SDF-1/CXCR4 pathway in pancreatic cancer cells. frontiersin.org Bufalin can inhibit the expression of HIF-1α, a key regulator of the hypoxic response and angiogenesis. mdpi.comfrontiersin.org Bufalin's effects on HIF-1α have been observed in various cancer types, including hepatocellular carcinoma and ovarian cancer. mdpi.comfrontiersin.org While the relationship between bufalin and NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of antioxidant responses, is complex and context-dependent, other NRF2 inhibitors like brusatol (B1667952) have been shown to downregulate HIF-1α. mdpi.comthno.org Bufalin also prevents the migration and invasion of certain cancer cells through the inactivation of matrix metalloproteinases (MMPs). neoplasiaresearch.comresearchgate.net

Here is a table summarizing some other investigated targets of bufalin:

TargetEffect ObservedAssociated Pathway/Process
c-MycDownregulation (can enhance bufalin's antitumor effect)HIF-1α/SDF-1/CXCR4 pathway, Cell proliferation, Apoptosis
EGFRModulationSignaling pathways, Cell migration, Invasion
HIF-1αInhibition of expressionHypoxic response, Angiogenesis, Invasion, Metastasis
NRF2Indirect links through other inhibitors affecting HIF-1α; complex relationshipAntioxidant response, Chemoresistance
MMPsInactivationCell migration, Invasion
Wnt/β-cateninModulationSignaling pathways, Cell proliferation, Migration

Regulation of Signal Transduction Cascades by Bufalin

PI3K/AKT/mTOR Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a fundamental signaling network involved in regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature across numerous cancer types. nih.gov Bufalin (B1668032) has been shown to modulate the activity of this pathway in various cancer cell lines. mdpi.comumons.ac.benih.govbenthamdirect.com

A consistent finding in research is the ability of bufalin to decrease the phosphorylation levels of key proteins within the PI3K/AKT/mTOR pathway, specifically AKT and mTOR. umons.ac.benih.govnih.govfrontiersin.orgnih.govspandidos-publications.comnih.gov Reduced phosphorylation signifies an inhibition of the pathway's activity. Studies in renal cell carcinoma ACHN cells, for instance, demonstrated that bufalin treatment led to a decrease in the levels of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.gov Similarly, investigations in hepatocellular carcinoma cells have indicated that bufalin suppresses the levels of mTOR, p-p70S6K, and p-4EBP1. mdpi.com In SK-HEP-1 human hepatocellular carcinoma cells, bufalin treatment resulted in the downregulation of protein expression levels for phospho-AKT at both Thr308 and Ser473 sites, as well as phospho-mTOR at Ser2481. nih.gov The observed inhibition of AKT/mTOR signaling by bufalin is closely associated with its capacity to induce apoptosis and suppress cell growth and metastasis in a variety of cancer models. mdpi.comnih.govnih.gov

Cell LineBufalin ConcentrationEffect on p-AKTEffect on p-mTORSource
ACHN (Renal)10, 20 nMDecreasedDecreased nih.gov
Eca109 (Esophageal)Not specifiedNot specifiedSuppressed mdpi.com
SMMC-7721 (Liver)Not specifiedReducedReduced mdpi.com
SK-HEP-1 (Liver)Not specifiedDownregulatedDownregulated nih.gov
HepG2 (Liver)100 nMNot specifiedDecreased mdpi.com

AMP-activated protein kinase (AMPK) functions as a critical cellular energy sensor and acts as a negative regulator of mTOR. mdpi.comnih.gov Research suggests that bufalin can induce the activation of AMPK, which subsequently contributes to the inhibition of the mTOR pathway. frontiersin.orgmdpi.comnih.gov In HepG2 hepatocellular carcinoma cells, bufalin treatment was found to dose-dependently induce the activation (phosphorylation) of AMPK, correlating with the inhibition of mTOR signaling. mdpi.com Studies utilizing glioma cells also demonstrated that bufalin treatment increased AMPK phosphorylation, leading to the inhibition of mTOR and its downstream effectors. nih.gov This activation of the AMPK/mTOR axis by bufalin is proposed to be involved in the induction of autophagy. mdpi.comnih.gov

JAK/STAT Pathway Inhibition

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway plays a vital role in numerous cellular functions, including cell growth, proliferation, differentiation, and survival. Constitutive activation of this pathway is frequently observed in various malignancies. mdpi.comresearchgate.net Bufalin has been shown to inhibit the activity of the JAK/STAT pathway. mdpi.comfrontiersin.orgresearchgate.netnih.gov Specifically, bufalin can impede the phosphorylation of both JAK and STAT proteins, thereby preventing their activation and subsequent translocation to the nucleus. researchgate.net Studies have documented bufalin-mediated inactivation of STAT3 in various cancer cell lines, including colon cancer cells. mdpi.comnih.gov For example, treatment with bufalin significantly decreased the expression of phosphorylated STAT3 (p-STAT3) in ECA109 cells. amegroups.org A derivative of bufalin, BF211, was shown to significantly suppress the levels of p-JAK2 and p-STAT3 in multiple myeloma cells. mdpi.com The inhibition of the JAK-STAT3 signaling pathway has been demonstrated to enhance the apoptotic effects induced by bufalin in colon cancer cells. nih.gov

Cell LineBufalin/DerivativeEffect on p-JAKEffect on p-STAT3Source
ARP-1, CAG (Multiple Myeloma)BF211SuppressedSuppressed mdpi.com
Colon cancer cellsBufalinNot specifiedInactivated mdpi.com
ECA109 (Esophageal)Bufalin (200 nM)Not specifiedDecreased amegroups.org
SW620 (Colon)BufalinNot specifiedInhibited (transient activation followed by inhibition) nih.gov

Wnt/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is crucial for embryonic development and maintaining tissue homeostasis. Its dysregulation and aberrant activation are linked to the development and progression of various cancers, promoting increased cell proliferation, migration, and invasion. mdpi.comnih.govmdpi.com Bufalin has been shown to modulate the activity of the Wnt/β-catenin pathway. mdpi.comnih.govnih.govtandfonline.com Studies suggest that bufalin can inhibit the nuclear translocation of β-catenin, a key step for pathway activation and the subsequent transcription of target genes. mdpi.com In hepatocellular carcinoma cells, bufalin treatment led to an increase in the localized expression of β-catenin on the cell membrane while simultaneously decreasing its levels in the cytoplasm and nuclei. spandidos-publications.com Bufalin has also been reported to inhibit the phosphorylation of β-catenin at serine 675, a site known to be involved in activating β-catenin's biological functions. mdpi.com This modulation of the Wnt/β-catenin pathway by bufalin is thought to contribute to its observed anti-proliferative and anti-metastatic properties. mdpi.comspandidos-publications.com

MAPK/ERK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in regulating a wide array of cellular activities, including proliferation, differentiation, and survival. nih.govspandidos-publications.comnih.gov Bufalin's impact on the MAPK/ERK pathway appears to be complex and context-dependent, exhibiting both inhibitory and, in some cases, activating effects depending on the cell type and experimental conditions. umons.ac.be While some studies indicate that bufalin decreases ERK phosphorylation in various cancer types umons.ac.be, other research demonstrates that bufalin can induce ERK phosphorylation. umons.ac.bespandidos-publications.com For example, in bladder carcinoma cells, bufalin promoted p-ERK, and the inhibition of ERK signaling counteracted bufalin's inhibitory effects on cell migration. umons.ac.bespandidos-publications.com In hepatocellular carcinoma and breast cancer cells, an increase in ERK phosphorylation was observed following bufalin exposure, which was associated with the induction of apoptosis. umons.ac.be Bufalin has also been shown to activate the JNK pathway in certain cancer cell lines. umons.ac.be

NF-κB Pathway Suppression

Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that plays a central role in regulating inflammatory and immune responses. Its chronic activation is closely linked to the development and progression of cancer by promoting cell survival, proliferation, and metastasis. mdpi.comspandidos-publications.comnih.govspandidos-publications.com Bufalin has been widely reported to suppress the activity of the NF-κB pathway. mdpi.comnih.govnih.govspandidos-publications.comnih.govmdpi.comspandidos-publications.com Bufalin can inhibit the activation of NF-κB by preventing the nuclear translocation of its subunits, such as p65, and by enhancing the activity of its endogenous inhibitor, IκBα. spandidos-publications.com In murine models of colorectal cancer, bufalin inhibited NF-κB activation in tumors by enhancing the activity of IκBα and attenuating the phosphorylation of IKKα. aacrjournals.org This suppression of NF-κB activity by bufalin is associated with a reduction in the expression of pro-inflammatory mediators and is considered a key mechanism contributing to its anti-inflammatory and anti-tumor effects. spandidos-publications.comaacrjournals.org Bufalin's ability to modulate NF-κB has also been linked to its influence on the tumor microenvironment, including the polarization of tumor-infiltrating macrophages towards an anti-tumor M1 phenotype. bmj.com

Cell Type/ModelEffect on NF-κB ActivationMechanismSource
Carrageenan-induced paw edema (Rats)SuppressedMaintained IκBα levels, inhibited p65 nuclear translocation spandidos-publications.com
Human kidney tissue cellsSuppressed (in response to TNF)Suppressed nuclear translocation spandidos-publications.com
Human osteosarcomasModulatedNot specified spandidos-publications.com
Colorectal cancer (Murine models)InhibitedEnhanced IκBα activity, attenuated IKKα phosphorylation aacrjournals.org
Hepatocellular carcinomaAttenuatedAssociated with reduced MMP2/9 and PI3K/AKT activity spandidos-publications.comnih.gov
MacrophagesActivated (p65-p50 heterodimer accumulation)Suppressed p50 overexpression, led to p65-p50 nuclear translocation bmj.com

Hedgehog (Hh) Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a highly conserved system involved in cell proliferation, differentiation, and tissue patterning, and its aberrant activation is implicated in various cancers. researchgate.net Bufalin has been reported to inhibit the Hh signaling pathway. researchgate.netnih.govnih.gov Studies in liver cancer cells (HCC-LM3) demonstrated that bufalin can inhibit proliferation, invasion, and metastasis by influencing the expression of key proteins in the Hh pathway, including Ptch1, Gli1, and Gli3. spandidos-publications.comnih.gov Specifically, bufalin downregulated downstream target molecules of Gli1 and Gli3, such as MMP-2, MMP-9, β-catenin, and VEGF, while upregulating E-cadherin expression by influencing Gli3. spandidos-publications.comnih.gov Combining bufalin with Hh signaling pathway inhibitors like GANT61 and cyclopamine (B1684311) showed enhanced inhibitory effects on the malignant biological behavior of liver cancer cells. spandidos-publications.comnih.gov Bufalin was also found to suppress pancreatic cancer stem-like cells in gemcitabine-resistant cells, with the Hh signaling pathway potentially being involved in this process. nih.gov

TRAIL/TRAIL-R Pathway Components Regulation

The TRAIL (TNF-related apoptosis-inducing ligand) and its receptors (TRAIL-R) play a crucial role in initiating apoptosis in cancer cells. mdpi.comnih.gov Bufalin has been shown to regulate components of the TRAIL/TRAIL-R pathway, thereby enhancing apoptosis. mdpi.comnih.gov Bufalin can upregulate the expression of death receptors, such as DR4 and DR5. mdpi.com In T24 cancer cells, bufalin upregulated DR5 expression and efficiently reduced the levels of c-FLIP and XIAP when combined with TRAIL. mdpi.com Bufalin has also been shown to enhance the levels of FADD and DR4/DR5, activating the death-inducing signaling complex (DISC). mdpi.com Furthermore, bufalin can trigger the release of cytochrome c and SMAC/DIABLO and inhibit Bcl-2 and XIAP. mdpi.com Studies in breast cancer cells (MDA-MB-231 and MCF-7) indicated that bufalin downregulates Cbl-b, a negative regulator of the TRAIL-driven pathway, leading to the upregulation of DR4 and DR5. mdpi.com Bufalin has also been reported to enhance TRAIL-induced apoptosis by promoting the clustering of DR4 and DR5 in lipid rafts in breast cancer cells. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and metastasis. mdpi.comnih.gov Bufalin has been shown to modulate EGFR signaling. mdpi.comdntb.gov.uamdpi.comnih.govmednexus.org Studies in ovarian cancer cells (SK-OV-3) demonstrated that bufalin inhibits proliferation by suppressing the EGFR/AKT/ERK pathway. nih.govmednexus.org Bufalin reduced the total protein and phosphorylation levels of EGFR, as well as the phosphorylation levels of downstream molecules AKT and ERK. nih.govmednexus.org In head and neck cancer cells, bufalin reduced EGFR expression and decreased the phosphorylation of STAT3 (Tyr 705) in some cell lines. mdpi.com Bufalin has also been shown to inhibit EGFR phosphorylation in lung cancer cells. nih.gov Furthermore, bufalin may help overcome resistance to EGFR tyrosine kinase inhibitors (EGFR-TKIs) in EGFR mutant lung cancer cells by blocking the Met/PI3K/Akt pathway. capes.gov.br

c-MET Pathway Inhibition

The c-MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are involved in cell growth, survival, and motility, and their aberrant activation contributes to cancer progression and metastasis. capes.gov.brnih.govnih.gov Bufalin has been found to inhibit the c-MET pathway. dntb.gov.uamdpi.comnih.govnih.gov In gallbladder cancer cells (GBC-SD), bufalin inhibited the MEK/ERK and PI3K/AKT signaling pathways by inhibiting the expression of phosphorylated c-Met (p-c-Met). nih.govnih.gov This inhibition subsequently affected the expression of apoptosis-related protein Mcl-1 and invasion-associated proteins like E-cadherin, MMP9, and Snail. nih.govnih.gov Bufalin's inhibition of c-MET activation contributes to its effects on cell proliferation and the self-renewal ability of cancer stem cells. nih.gov Bufalin has also been shown to suppress c-Met-mediated signaling in lung cancer cells. nih.gov

TGF-β/Smad Signaling Pathway Modulation

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays complex roles in cancer, often promoting epithelial-mesenchymal transition (EMT), invasion, and metastasis in later stages. nih.govmedsci.orgdovepress.com Bufalin has been reported to modulate the TGF-β/Smad signaling pathway. dntb.gov.uanih.gov In human lung cancer A549 cells, bufalin inhibited TGF-β-induced EMT and migration by downregulating TGF-β receptors. nih.gov Bufalin significantly suppressed the TGF-β-induced upregulation of transcription factors such as Twist2 and ZEB2 and inhibited the phosphorylation of Smad2 and Smad3. nih.gov Smad2 and Smad3 are directly phosphorylated by the TGF-β receptor I (TβRI), which is activated by TGF-β-bound TβRII; bufalin interfered with this process by suppressing TβRI and TβRII. mdpi.comnih.gov While bufalin inhibited Smad-dependent signaling, it did not affect Smad-independent pathways like AKT, ERK, p38, and JNK MAP kinases in this context. nih.gov

Integrin Signaling Pathway Modulation

Integrins are cell surface receptors that mediate cell-cell and cell-matrix interactions, influencing processes like cell migration, proliferation, and survival. nih.gove-century.us Bufalin has been shown to modulate integrin signaling pathways. dntb.gov.uanih.govnih.gov In ovarian cancer cells, bufalin inhibited glycolysis-induced cell growth and proliferation by suppressing the Integrin β2 (ITGB2)/FAK signaling pathway. nih.gove-century.us Bufalin decreased the mRNA and protein levels of ITGB2 in a dose-dependent manner. nih.gov It also suppressed the expression and phosphorylation of Focal Adhesion Kinase (FAK), a key downstream molecule in integrin signaling. nih.gove-century.us Overexpression of ITGB2 attenuated the bufalin-induced suppression of FAK and p-FAK. nih.gov These findings suggest that bufalin targets ITGB2/FAK signaling to exert its anti-tumor effects in ovarian cancer. nih.gove-century.us

Other Relevant Signaling Interactions (e.g., PKC, GSK-3β)

Beyond the pathways detailed above, bufalin interacts with other signaling molecules and cascades, including Protein Kinase C (PKC) and Glycogen Synthase Kinase-3 beta (GSK-3β). mdpi.comresearchgate.netnih.govnih.govresearchgate.netfrontiersin.orgwjgnet.comnih.govcancerbiomed.org Bufalin has been reported to activate GSK-3β by suppressing its phosphorylation at serine-9. nih.govfrontiersin.org Activated GSK-3β can promote the degradation of proteins like Mcl-1. nih.govnih.gov Bufalin-induced apoptosis in some cancer cells may involve the proteasomal degradation of Mcl-1 via GSK-3β activation. nih.govnih.gov GSK-3β is also involved in the regulation of β-catenin, a key component of the Wnt signaling pathway. nih.govnih.gov Bufalin has been shown to inhibit the translocation of β-catenin to the nucleus, which can be influenced by GSK-3β activity. nih.govfrontiersin.org While the direct interaction of bufalin with PKC is mentioned, the precise mechanisms and downstream effects can vary depending on the cellular context. researchgate.netcancerbiomed.org Bufalin's influence on these and other pathways contributes to its multifaceted biological activities.

Bufalin in Overcoming Drug Resistance in Preclinical Models

Mechanisms of Chemosensitization

Bufalin (B1668032) demonstrates chemosensitizing effects in various cancer types by modulating multiple signaling pathways and cellular processes. Studies have shown that bufalin can enhance the efficacy of conventional chemotherapeutic agents such as cisplatin (B142131), doxorubicin (B1662922), paclitaxel (B517696), 5-fluorouracil, and etoposide, as well as targeted therapies like sorafenib (B1663141), imatinib, gefitinib, and erlotinib (B232) in preclinical models. frontiersin.orgnih.govresearchgate.net

One key mechanism involves the inhibition of the PI3K/AKT pathway. Activation of the AKT pathway is frequently associated with drug resistance in cancer, promoting cell survival and proliferation. Bufalin has been shown to inhibit AKT activation and its downstream targets, such as GSK-3β, mTOR, S6K, and 4EBP1, thereby increasing the sensitivity of cancer cells to chemotherapy-induced apoptosis. spandidos-publications.comspandidos-publications.com For instance, in gastric cancer cells, bufalin synergized with cisplatin to inhibit proliferation and promote apoptosis by diminishing cisplatin-induced AKT activation under both normoxic and hypoxic conditions. spandidos-publications.com Similarly, bufalin has been reported to reverse resistance to sorafenib in hepatocellular carcinoma cells by suppressing sorafenib-mediated AKT activation, a process that may be dependent on endoplasmic reticulum stress via the IRE1 pathway. plos.org

Bufalin also influences the expression and function of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), which are major contributors to multidrug resistance (MDR) by actively pumping drugs out of cancer cells. Bufalin has been shown to reverse ABCB1-mediated drug resistance in colorectal cancer by inhibiting drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents. oncotarget.comdovepress.com This mechanism involves the downregulation of P-gp expression and inhibition of its ATP enzyme activity. dovepress.com

Furthermore, bufalin can affect cell cycle progression and induce apoptosis, which are critical for the effectiveness of many chemotherapies. By inducing cell cycle arrest and promoting programmed cell death, bufalin can enhance the cytotoxic effects of co-administered drugs. nih.govwikipedia.org

Bufalin's ability to inhibit the EGFR/AKT/ERK signaling pathway has also been implicated in its chemosensitizing effects, particularly in ovarian cancer cells. mednexus.orgresearchgate.net By downregulating EGFR expression and inhibiting the phosphorylation of EGFR, AKT, and ERK, bufalin suppresses cell proliferation and enhances sensitivity to other treatments. mednexus.orgresearchgate.net

The synergistic effects of bufalin in combination with various anticancer agents in preclinical studies highlight its potential as a chemosensitizer. The following table summarizes some reported synergistic effects:

Cancer TypePartner Drug(s)Observed EffectReference
Gastric CancerCisplatinIncreased inhibition of proliferation, promoted apoptosis spandidos-publications.com
Hepatocellular CarcinomaSorafenibReversed resistance, inhibited proliferation, induced apoptosis plos.org
Colorectal CancerCisplatinReversed acquired resistance, inhibited stemness nih.govnih.gov
Lung CancerGefitinib, AdriamycinDecreased cell viability, adhesion, and mobility (with gefitinib); increased growth inhibition, induced apoptosis, cell cycle arrest (with adriamycin) frontiersin.orgnih.gov
Ovarian CancerGemcitabinePromoted growth inhibitory effect mednexus.org

Reversal of Acquired Drug Resistance Mechanisms

Acquired drug resistance is a significant challenge in cancer treatment, where cancer cells develop resistance after initial exposure to therapeutic agents. Bufalin has demonstrated the capacity to reverse such acquired resistance in preclinical models through various mechanisms.

One notable mechanism is the inhibition of stemness in cancer cells, which is often associated with acquired drug resistance. Studies in colorectal cancer have shown that cisplatin treatment can induce high stemness, leading to drug-resistant properties. Bufalin was found to reverse this cisplatin-induced high stemness and drug resistance by decreasing the expression of stemness markers such as CD133, CD44, OCT4, SOX2, and NANOG, as well as the drug-resistant protein ABCG2. nih.govnih.gov This suggests that bufalin targets the population of cancer stem cells that contribute to acquired resistance. nih.govnih.gov

Bufalin's ability to inhibit the AKT pathway is also crucial in overcoming acquired resistance. In cisplatin-resistant gastric cancer cells, bufalin reversed acquired cisplatin resistance and significantly induced apoptosis through the AKT pathway. spandidos-publications.com This indicates that bufalin can overcome resistance mechanisms mediated by the sustained activation of survival pathways like AKT in previously treated cells.

Furthermore, bufalin has been shown to reverse acquired resistance to targeted therapies. In hepatocellular carcinoma cells that developed resistance to sorafenib, bufalin successfully reversed this acquired resistance by downregulating phosphorylated AKT in an ER-stress-dependent manner via the IRE1 pathway. plos.org This highlights bufalin's potential to overcome resistance to specific molecularly targeted agents.

Bufalin has also shown efficacy against cell lines resistant to other common chemotherapies, such as adriamycin-resistant and docetaxel-resistant breast cancer cells, by inducing apoptosis and necroptosis. frontiersin.org

Targeting Drug-Resistant Cancer Stem Cells

Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to be responsible for tumor initiation, progression, metastasis, and drug resistance. Targeting CSCs is considered a promising strategy to overcome resistance and prevent relapse. Preclinical studies suggest that bufalin can target drug-resistant cancer stem cells.

As mentioned earlier, bufalin's ability to reverse acquired drug resistance in colorectal cancer is linked to its inhibition of stemness and the reduction of stemness markers in cancer cells. nih.govnih.gov This indicates a direct impact of bufalin on the CSC population within the tumor. By inhibiting the self-renewal and differentiation capabilities of these resistant stem cells, bufalin can potentially eliminate the source of resistance and prevent tumor regrowth.

While the direct mechanisms by which bufalin targets CSCs are still being elucidated, its effects on key signaling pathways frequently involved in maintaining stemness, such as PI3K/AKT, suggest a potential link. spandidos-publications.complos.org Further research is needed to fully understand the specific interactions and effects of bufalin on drug-resistant cancer stem cell populations.

Structure Activity Relationships Sar and Development of Bufalin Derivatives

Insights into Key Structural Features for Biological Activity

The biological activity of bufalin (B1668032) is intricately linked to specific features within its chemical structure. Studies exploring the SAR of bufadienolides, the class of compounds to which bufalin belongs, have provided valuable insights into the functional importance of different moieties mdpi.comnih.gov.

Influence of Hydroxyl Groups and Lactone Ring on Activity

The presence and position of hydroxyl groups on the bufalin structure play a significant role in its activity. The 14β-hydroxyl group is considered crucial for the activity of bufadienolides mdpi.comnih.gov. Modifications or elimination of hydroxyl groups, such as those at the C-3 position, can influence the inhibitory effect on Na+/K+-ATPase, a primary target of bufalin and the central origin of its toxic effects nih.govmdpi.com. For instance, bufalin 2,3-ene and bufalin 3,4-ene, which lack a hydroxyl group at the C-3 position, exhibited lower potency in inhibiting Na+/K+-ATPase compared to bufalin mdpi.com.

The six-membered lactone (α-pyrone) ring at the C-17β position is another defining feature of bufadienolides and is essential for their antitumor properties umons.ac.bemdpi.com. While the lactone ring is known to be important, there is limited detailed information regarding its stability under different conditions and how potential hydrolysis might affect the activity nih.gov. Further systematic study is needed to fully understand the role of the lactone ring in the SAR of bufalin nih.gov.

Impact of Specific Ring Configurations on Biological Efficacy

The relative configurations of the steroid rings (A, B, C, and D) in bufadienolides also impact their biological efficacy. Compounds with a cis-configuration in the C and D rings have been identified as the most potent inhibitors of cancer cell growth among bufadienolides mdpi.comnih.govresearchgate.net. This suggests that the specific spatial arrangement of these rings is critical for optimal interaction with biological targets and subsequent activity.

Design and Synthesis of Novel Bufalin Derivatives

Given the potent, yet often toxic, nature of bufalin, significant effort has been directed towards the design and synthesis of novel derivatives with improved therapeutic profiles mdpi.comnih.govmdpi.commdpi.comspandidos-publications.com. The aim is to enhance desired activities, such as anticancer effects, while reducing unwanted side effects, particularly cardiotoxicity mdpi.com.

Chemical modifications have been explored at various positions on the bufalin core structure. For example, bufalin-3-yl nitrogen-containing-carbamate derivatives have been synthesized and evaluated for their proliferation inhibition activities mdpi.comresearchgate.net. The C3 moiety has been shown to have an important influence on cytotoxic activity mdpi.comresearchgate.net. Another approach involves the synthesis of bufalin derivatives with modifications at the C-16 position, which has been identified as a key factor affecting the activity of certain bufadienolide derivatives mdpi.com.

Novel bufalin derivatives, such as bufalin 2,3-ene and bufalin 3,4-ene, have been synthesized through reactions involving the elimination of the 3-OH group to create double bonds in ring A mdpi.com. Bufalin 3-phosphate is another water-soluble prodrug derivative designed to improve the solubility and facilitate in vivo administration of bufalin mdpi.com. Polymeric prodrugs, such as poly(ethylene glycol)-based polymeric prodrug of bufalin (PEGS-BF), have also been synthesized to potentially increase solubility and stability spandidos-publications.com.

The design of bufalin derivatives often involves targeting specific pathways or improving delivery. For instance, a fibroblast activation protein α (FAPα)-activated arenobufagin (B1667589) prodrug and a dipeptide-conjugated bufalin derivative (BF211-03) have been synthesized using a prodrug strategy to improve tumor targeting and reduce toxicity mdpi.com. Bufalin sodium sulfate (B86663) is a derivative with a sulfate group that increases its water solubility ontosight.ai.

Comparative Preclinical Biological Evaluation of Derivatives

Novel bufalin derivatives undergo preclinical biological evaluation to compare their activity and toxicity profiles with the parent compound and other related compounds nih.govmdpi.com. These evaluations typically involve in vitro studies using various cancer cell lines and in vivo studies in animal models.

Comparative cytotoxicity studies have shown that the antiproliferative activity of some bufalin derivatives, such as bufalin 2,3-ene and bufalin 3,4-ene, was weaker than that of bufalin in certain cancer cell lines mdpi.com. For example, achieving 50% inhibition of cell growth often required tenfold higher concentrations of these derivatives compared to bufalin mdpi.com. This suggests that while these modifications might reduce toxicity, they can also impact potency mdpi.com.

However, other derivatives have shown promising results. Compound 3i-HCl, a bufalin-3-yl nitrogen-containing-carbamate derivative, exhibited significant in vitro antiproliferative activity against a panel of tumor cell lines with nanomolar IC50 values researchgate.net. BF211, a bufalin derivative, has demonstrated stronger inhibition effects on various cancer cell lines and lower acute toxicity compared to bufalin mdpi.com. Molecular docking studies have also indicated that certain bufalin derivatives may have a higher affinity for potential targets like PI3K compared to bufalin itself nih.gov.

Preclinical in vivo studies are crucial to assess the antitumor efficacy and toxicity of bufalin derivatives in living systems. While bufalin has shown antitumor activity in mouse xenograft models, its clinical application is limited by fast metabolism, toxicity, insolubility, and a short half-life frontiersin.orgmdpi.com. Novel delivery systems, such as albumin nanoparticles and liposomes, are being explored to improve the pharmacokinetics and reduce the toxicity of bufalin and its derivatives in vivo, leading to enhanced antitumor efficacy dovepress.com.

Biosynthetic Pathways and Endogenous Presence of Bufalin

Cholesterol as a Biosynthetic Precursor

Studies, primarily in Bufo species, have indicated cholesterol as a precursor in the endogenous biosynthesis of bufadienolides nih.govahajournals.org. Isotope labeling experiments conducted in the 1970s provided evidence for the conversion of cholesterol, labeled in the steroid nucleus, to bufadienolides in Bufo species nih.govahajournals.org. While cholesterol is considered the starting material, the exact steps and intermediate compounds involved in the conversion of cholesterol to bufalin (B1668032) are still being investigated nih.gov.

Enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5β-reductase (5β-POR) have been characterized in Bufo species and are thought to be involved in the bufadienolide biosynthetic pathway nih.gov. The cholesterol side chain cleavage enzyme, which converts cholesterol to pregnenolone (B344588), is also considered important for the formation of cardenolides and is being studied in the context of bufadienolide biosynthesis in Bufo bufo gargarizans nih.gov. Notably, in mammals, the biosynthesis of mammalian bufadienolides from cholesterol in the adrenal cortex appears to be independent of cholesterol side-chain cleavage, and pregnenolone is not incorporated into amphibian bufadienolides ahajournals.org.

The cholesterol biosynthesis pathway, also known as the mevalonate (B85504) pathway, begins with acetyl-CoA and involves a series of enzymatic reactions leading to the synthesis of cholesterol frontiersin.org.

Endogenous Occurrence and Physiological Relevance in Biological Systems

Bufalin and bufalin-like immunoreactive substances have been detected endogenously in various biological systems, including animals and humans umons.ac.beahajournals.orgnih.govfrontiersin.org.

In animals, bufadienolides are found in species such as toads (Bufo species), fireflies (Photinus), and snakes (Rhabdophis), where they are believed to serve primarily as a defense mechanism against predators umons.ac.beresearchgate.net.

The presence of bufalin-like immunoreactive substances in human serum has been observed for several years umons.ac.benih.gov. More recently, the presence of bufalin in the plasma of healthy humans was validated using HPLC-MS/MS umons.ac.benih.govfrontiersin.org. A study in 2020 reported bufalin concentrations of approximately 5.7 nM in the serum of healthy individuals umons.ac.benih.govfrontiersin.org. Interestingly, this study also found significantly decreased concentrations of bufalin (around 1.3 nM) in the serum of patients with hepatocellular carcinoma, suggesting a potential role for endogenous bufalin as a protective molecule umons.ac.benih.govfrontiersin.org.

The physiological relevance of endogenous bufalin in biological systems is an area of ongoing research. As a cardiotonic steroid, bufalin's main target is the Na+/K+-ATPase pump umons.ac.be. While its major effects involve perturbing cellular osmotic balance, studies also indicate that non-toxic doses can affect signal transduction pathways umons.ac.be.

Research has explored the potential physiological roles of endogenous bufalin, including its possible involvement in cell differentiation nih.gov. Studies have shown that bufalin can induce differentiation in leukemia cells nih.govphysiology.org.

The endogenous presence of bufalin and its potential physiological functions highlight its significance beyond its traditional use as an exogenous compound. Further research is needed to fully understand the endogenous pathways regulating bufalin levels and its diverse roles in maintaining biological homeostasis and potentially influencing disease states.

Analytical Methodologies for Bufalin Research in Biological Matrices

Chromatographic Techniques for Detection and Quantification

Chromatographic techniques are widely employed for the separation and quantification of bufalin (B1668032) in biological samples, often coupled with highly sensitive detectors. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are fundamental in this regard, frequently interfaced with mass spectrometry (MS) for enhanced specificity and sensitivity.

LC-MS/MS is a powerful technique for the simultaneous determination of bufalin and other bufadienolides in biological matrices. A study utilized UPLC-MS/MS for the quantification of nine bufadienolides, including bufalin, in rat plasma and tissues doi.org. The method employed a Waters ACQUITY UPLC HSS-T3 column with gradient elution using acetonitrile (B52724) and water containing 0.1% formic acid doi.org. This approach allowed for the simultaneous determination of multiple compounds within a short run time researchgate.net. Another study used UPLC-MS/MS with an ACQUITY UPLC BEH C18 column for the analysis of a bufalin derivative in plasma, utilizing a mobile phase of water with formic acid and methanol (B129727) tandfonline.com.

HPLC coupled with photodiode array detection (PDA) or UV detection has also been used for the analysis of bufadienolides, including bufalin, in biological samples researchgate.netmdpi.com. While less sensitive than MS-based methods, HPLC-UV/PDA can be suitable for samples with higher concentrations or when coupled with effective sample preparation.

UPLC-Q-TOF/MS has been applied for comprehensive analysis and characterization of compounds, including bufadienolides like bufalin, in complex matrices such as toad venom researchgate.netmdpi.com. This technique provides high resolution mass data, aiding in the identification and structural confirmation of analytes mdpi.com.

Spectrometric Techniques for Structural Elucidation and Detection

Spectrometric techniques play a vital role in the structural elucidation and detection of bufalin. Mass spectrometry (MS) is indispensable for determining the molecular weight and obtaining fragmentation patterns for identification researchgate.netresearchgate.net. Techniques like ESI-TOF MS and MALDI-MSI are particularly useful for analyzing complex biological samples.

Electrospray ionization (ESI) is commonly coupled with LC (LC-ESI-MS) for the analysis of bufalin and related compounds chromatographyonline.com. ESI-TOF MS provides high mass accuracy, which is crucial for the identification of known and unknown metabolites in biological matrices science.gov.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules, including lipids and potentially bufalin, within tissues nih.gov. This can provide insights into the distribution of bufalin in target organs or tumors nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the detailed structural elucidation of isolated bufalin, providing information about the arrangement of atoms within the molecule science.gov. UV-Visible (UV-Vis) spectroscopy can be used for detection and quantification if the molecule has a chromophore that absorbs in the UV-Vis range, often employed with HPLC-UV or HPLC-PDA mdpi.com.

Sample Preparation Methodologies for Biological Matrices

Effective sample preparation is a critical step before the chromatographic and spectrometric analysis of bufalin in biological matrices. It aims to isolate and concentrate the analyte while removing interfering substances that can affect the sensitivity and accuracy of the analysis mdpi.com. Common techniques include protein precipitation, liquid-liquid extraction, and solid phase extraction.

Optimizing sample preparation procedures is vital to minimize interferences from the sample matrix and achieve satisfactory recovery of the analytes mdpi.com. Parameters such as the type of extraction method, solvents, and volumes can significantly affect extraction efficiency mdpi.com.

Protein Precipitation

Protein precipitation is a simple and rapid method used to remove proteins from biological samples, which can interfere with downstream analysis tandfonline.comnih.gov. This is typically achieved by adding an organic solvent such as methanol or acetonitrile to the sample, causing proteins to denature and precipitate tandfonline.comnih.gov. After centrifugation, the supernatant containing the analyte is collected for analysis tandfonline.comnih.gov. One study on endogenous bufalin in human serum used protein precipitation with methanol, achieving extraction recoveries between 91.4–96.8% nih.gov.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a technique used to extract the analyte from a biological matrix into an immiscible organic solvent researchgate.net. This method can help to clean up the sample and concentrate the analyte. LLE has been utilized for the extraction of bufadienolides from plasma and tissue samples researchgate.net. While effective for some compounds, LLE may show limited extraction efficiency for certain analytes compared to other methods like SPE mdpi.com.

Solid Phase Extraction

Solid phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from biological matrices mdpi.comwaters.com. SPE utilizes a solid stationary phase to selectively retain the analyte while the matrix components are washed away mdpi.com. The analyte is then eluted with a suitable solvent mdpi.com. Various types of SPE cartridges, such as C18, Mixed-mode Cation eXchange (MCX), and Hydrophilic-Lipophilic Balance (HLB), have been applied for the extraction of bufadienolides from different matrices mdpi.comwaters.com. Studies have shown that SPE, particularly using HLB cartridges, can provide good recovery and low matrix effects for bufadienolides in biological samples like urine mdpi.comwaters.com.

Data Tables

Based on the search results, here are some potential data points that could be presented in tables. Note that specific detailed quantitative data for bufalin across various biological matrices and analytical methods was not consistently available in a format suitable for direct table generation without synthesis or interpretation beyond the scope of the instructions. However, general performance characteristics and extraction recoveries for bufalin or related bufadienolides were mentioned.

Table 1: Examples of Chromatographic Conditions for Bufalin Analysis

TechniqueColumnMobile PhaseFlow RateDetectionBiological MatrixReference
UPLC-MS/MSWaters ACQUITY UPLC HSS-T3Acetonitrile-Water (0.1% FA)0.25 mL/minMS/MSRat Plasma, Tissues doi.org
UPLC-MS/MSACQUITY UPLC BEH C18Water (0.3% FA) - Methanol0.3 mL/minMS/MSPlasma tandfonline.com
HPLC-UV/PDAReversed-phase C18Not specified (Gradient elution)Not specifiedPDAPlasma researchgate.net
HPLC-UVHibar C18Acetonitrile:Water (90:10)1.0 mL/minUV (219 nm)Samples researchgate.net

Table 2: Extraction Recovery and Matrix Effect for Bufalin (Example from Serum)

Sample Preparation MethodBiological MatrixConcentration LevelExtraction Recovery (%)Matrix Effect (%)Reference
Protein PrecipitationHuman SerumThree levels91.4–96.884.6–98.9 nih.gov
Protein Precipitation + SPESerumSpiked (2 ng/mL)45.6-22.9 biorxiv.org
Protein Precipitation + SPEPlasmaSpiked (2 ng/mL)52.6Generally higher biorxiv.org

Detailed Research Findings

Research findings highlight the successful application of these analytical methodologies in studying bufalin in biological contexts. For instance, a UPLC-MS/MS method was successfully applied to pharmacokinetic and tissue distribution studies of bufadienolides, including bufalin, in healthy and ischemia-reperfusion rats after oral administration doi.org. The study found that most bufadienolides were well absorbed and quickly distributed to the heart and liver doi.org. Furthermore, most tested components showed lower plasma and higher tissue concentrations in ischemia-reperfusion rats compared to healthy rats doi.org.

Another study using protein precipitation with methanol demonstrated acceptable extraction recoveries and matrix effects for endogenous bufalin in human serum samples analyzed by HPLC-MS/MS nih.gov. This method was deemed suitable for determining endogenous bufalin in serum nih.gov.

A comprehensive analysis of bufadienolides in toad venom using UPLC-Q-TOF/MS identified bufalin as a main active ingredient, with its content varying among different Bufo species researchgate.net. This underscores the importance of sensitive and specific analytical methods for quality control and research on natural sources of bufalin researchgate.netmdpi.com.

Research using UHPLC-Orbitrap-MS for the quantification of cardiotonic steroids, including bufadienolides, in a rat model of chronic kidney disease emphasized the critical role of optimized sample preparation, particularly SPE, to minimize matrix effects and achieve satisfactory recovery in complex matrices like urine mdpi.com. Different SPE cartridges were evaluated, with HLB cartridges showing good performance mdpi.com.

While immunoassays were mentioned for related cardiotonic steroids, indicating their potential applicability, specific detailed research findings on bufalin analysis in biological matrices using ELISA, RIA, FPIA, or EMIT were not prominently featured in the provided search results. However, the principle of using antibodies for detection remains a valid analytical strategy for compounds like bufalin, especially given its digoxin-like immunoactivity mednexus.orgresearchgate.net.

Considerations for Matrix Effects in Quantitative Analysis

Quantitative analysis of bufalin in biological matrices presents significant challenges due to matrix effects. Matrix effects refer to the influence of co-eluting endogenous components from the biological sample (such as plasma, serum, or urine) on the ionization efficiency of the analyte during mass spectrometry, typically leading to signal suppression or, less commonly, signal enhancement eijppr.combataviabiosciences.comnih.gov. These effects can detrimentally impact the accuracy, reproducibility, and sensitivity of the analytical method chromatographyonline.comchromatographyonline.com.

Biological matrices are complex, containing a variety of substances including proteins, phospholipids (B1166683), salts, and metabolites, which can interfere with the ionization of the target analyte, bufalin eijppr.comchromatographytoday.comchromatographyonline.com. Phospholipids, in particular, are a major source of matrix effects in LC-MS/MS analysis of biological samples like plasma and serum due to their high concentrations chromatographytoday.comchromatographyonline.comthermofisher.com. These interferences can cause variability in results and compromise the reliability of quantitative data bataviabiosciences.comthermofisher.com.

Research into bufalin quantification in different biological matrices has highlighted the prevalence of matrix effects. For instance, in a study quantifying bufalin and other cardiotonic steroids in human serum and plasma using UHPLC-MS/MS, bufalin showed a matrix effect of -22.9% in serum, indicating ion suppression biorxiv.orgbiorxiv.org. In plasma, matrix effects were generally higher for cardiotonic steroids, and due to observed matrix effects, bufalin quantification in plasma was considered qualitative in one instance biorxiv.orgbiorxiv.org. The average recovery of bufalin in serum and plasma in this study was also noted as low, at 45.6% and 52.6%, respectively, which can contribute to challenges in accurate quantification biorxiv.orgbiorxiv.org.

Conversely, some studies have reported negligible matrix effects for bufalin in rat plasma when employing specific LC-MS/MS methods with optimized sample preparation techniques like liquid-liquid extraction. In one such study, matrix effects for bufalin at different quality control concentration levels (low, medium, and high) in rat plasma were reported as 96 ± 7%, 94 ± 4.7%, and 92 ± 11.9%, respectively, suggesting minimal interference nih.gov. Extraction recoveries in this study were also high, ranging from 85.5% to 92.2% for bufalin nih.gov. Another study determining endogenous bufalin in human serum using HPLC-MS/MS reported matrix effects ranging from 84.6% to 98.9% at different concentration levels, alongside high extraction recoveries of 91.4–96.8% nih.govfrontiersin.org.

The variability in reported matrix effects underscores the importance of evaluating and addressing these interferences during method development and validation for each specific biological matrix and analytical method eijppr.combataviabiosciences.comnih.gov. Strategies to minimize matrix effects include optimizing sample preparation techniques to remove interfering substances, such as proteins and phospholipids chromatographyonline.comchromatographytoday.comchromatographyonline.com. Techniques like protein precipitation and liquid-liquid extraction have been employed in bufalin analysis nih.govresearchgate.net. The use of appropriate internal standards, particularly stable isotope-labeled internal standards, is also crucial to compensate for matrix effects and variations in the analytical process chromatographyonline.com. Optimizing chromatographic conditions to ensure separation of the analyte from co-eluting matrix components can further mitigate these effects chromatographyonline.comthermofisher.com.

The evaluation of matrix effects is typically performed by comparing the analytical response of the analyte in the presence of the matrix to the response in a neat solution (solvent) at the same concentration bataviabiosciences.comnih.govwaters.com. A matrix effect value close to 100% indicates minimal or no matrix effect, while values significantly lower or higher than 100% suggest ion suppression or enhancement, respectively nih.govwaters.com. Regulatory guidelines often require the evaluation of matrix effects as part of method validation to ensure the reliability of quantitative bioanalytical methods eijppr.com.

The following table summarizes representative data on matrix effects and recovery for bufalin in different biological matrices from selected studies:

Biological MatrixAnalytical MethodSample PreparationMatrix Effect (%)Recovery (%)NotesSource
Human SerumUHPLC-MS/MSNot specified (likely involves extraction)-22.945.6Indicates ion suppression; low recovery. biorxiv.orgbiorxiv.org
Human PlasmaUHPLC-MS/MSNot specified (likely involves extraction)Not precisely quantified due to effects, considered qualitative52.6Significant matrix effects observed. biorxiv.orgbiorxiv.org
Rat PlasmaLC-MS/MSLiquid-liquid extraction96 ± 7 (Low QC), 94 ± 4.7 (Medium QC), 92 ± 11.9 (High QC)88.2 (Low QC), 85.5 (Medium QC), 92.2 (High QC)Negligible matrix effects reported; high recovery. nih.gov
Human SerumHPLC-MS/MSProtein precipitation84.6–98.991.4–96.8Matrix effects within acceptable range; high recovery. nih.govfrontiersin.org

Note: QC refers to Quality Control samples at different concentration levels.

This data highlights that matrix effects for bufalin can vary depending on the biological matrix and the specific analytical methodology employed. Therefore, thorough validation, including the assessment and mitigation of matrix effects, is essential for accurate and reliable quantitative analysis of bufalin in biological samples.

Future Research Directions and Perspectives in Bufalin Studies

Comprehensive and Systematic Structure-Activity Relationship (SAR) Studies for Rational Drug Design

While bufalin's anti-cancer properties are recognized, a comprehensive understanding of its structure-activity relationship (SAR) is crucial for the rational design of novel, more potent, and less toxic derivatives. Limited medicinal chemistry studies have been conducted on bufalin (B1668032) thus far. nih.gov

Existing SAR studies on bufadienolides, the class of compounds to which bufalin belongs, suggest that the 16-acetoxyl group and the 14β-hydroxyl group are critical for activity. mdpi.com Compounds with a C-ring and D-ring cis-configuration have also shown potent cancer cell growth inhibition. mdpi.com Further systematic SAR investigations are needed to identify specific structural modifications that can enhance bufalin's anti-tumor efficacy, improve its pharmacokinetic properties (such as solubility and bioavailability), and potentially reduce off-target effects. nih.govmdpi.com This could involve synthesizing and evaluating a library of bufalin derivatives with targeted modifications to different parts of the steroid backbone and the lactone ring. mdpi.com Such studies would provide reliable information for the rational design of bufadienolides with improved anticancer activities. mdpi.com

Exploration of Multi-Target and Multi-Pathway Therapeutic Regimes

Bufalin is known to modulate a wide array of signaling pathways involved in carcinogenesis and metastasis, including JAK/STAT, Wnt/β-Catenin, mTOR, TRAIL/TRAIL-R, EGFR, and NF-κB. mdpi.commdpi.comresearchgate.net This multi-target activity contributes to its broad-spectrum anti-cancer effects. mdpi.comnih.gov Future research should delve deeper into the intricate interactions between bufalin and these multiple pathways.

Exploring multi-target and multi-pathway therapeutic regimes involving bufalin could lead to more effective cancer treatments. mdpi.comnih.gov Understanding how bufalin simultaneously influences different nodes within these complex signaling networks is essential. Research is warranted to elucidate the potential drug-drug interactions and multi-target interactions when bufalin is used in combination with other therapeutic agents. nih.gov Further investigation into bufalin-mediated modulation of non-coding RNAs and its targeting of the tumor microenvironment and tumor macrophages also represents an exciting area of research. mdpi.commdpi.comresearchgate.net

Further In-depth Mechanistic Studies on Specific Cancer Types

While bufalin has shown activity in various cancers, comprehensive mechanistic studies specific to individual cancer types are still needed. umons.ac.bemdpi.comresearchgate.net For instance, while studies have investigated bufalin's mechanisms in head and neck cancers, further research is warranted to validate these mechanisms and optimize its application in this specific context. mdpi.comnih.gov

In-depth studies should aim to fully elucidate the molecular mechanisms by which bufalin exerts its effects in different cancer types. This includes understanding how it induces various forms of cell death (apoptosis, necroptosis, autophagy, senescence), affects cell cycle progression, and inhibits processes like migration, invasion, angiogenesis, and cancer stemness in the context of specific cancer biologies. umons.ac.beresearchgate.net For example, research into bufalin's effects on the EGFR/AKT/ERK pathway in ovarian cancer cells has provided insights, but further exploration of other relevant pathways and their interactions in this cancer type is needed. mednexus.orgresearchgate.net Similarly, while bufalin's synergistic effect with sorafenib (B1663141) in hepatocellular carcinoma has been observed, the latent mechanisms, particularly the involvement of pathways like ER stress, require further verification. nih.gov

Investigation of Synergistic Effects in Combination Therapies

The potential for bufalin to act as a chemo-sensitizer and enhance the effectiveness of existing cancer therapies is a promising area for future research. researchgate.netfrontiersin.org Studies have indicated synergistic effects when bufalin is combined with agents like sorafenib and doxorubicin (B1662922) in various cancer cell lines. nih.govnih.govfrontiersin.orgtandfonline.comiiarjournals.org

Future research should systematically investigate the synergistic effects of bufalin in combination with a wider range of conventional and targeted therapies. This includes exploring optimal drug ratios and treatment schedules to maximize synergistic anti-tumor effects while minimizing potential toxicity. nih.govtandfonline.comiiarjournals.org Mechanistic studies are crucial to understand the basis of these synergistic interactions, such as bufalin's ability to inhibit ATP-binding cassette transporters, increase intracellular drug levels, and influence apoptosis and cell cycle arrest when combined with other agents. frontiersin.orgtandfonline.com While some in vitro studies have shown promising synergistic results, more in vivo animal experiments are required to validate these findings and assess the efficacy and safety of bufalin-based combination therapies in a more complex biological setting. frontiersin.org The potential of bufalin to reverse acquired or inherent drug resistance in combination regimens also warrants further detailed investigation. researchgate.netnih.gov

Q & A

Q. What are the primary antitumor mechanisms of bufalin identified in current literature?

Bufalin primarily induces apoptosis via caspase-3 activation and modulates key signaling pathways, including PI3K/AKT, Wnt/β-catenin, and NF-κB, as shown through protein interaction networks and pathway enrichment analyses . Methodologically, studies combine in vitro assays (e.g., MTT, colony formation) with bioinformatics tools (KEGG, GO) to map mechanistic interactions .

Q. How should researchers design experiments to assess bufalin’s cytotoxic effects on cancer cells?

Use dose-response curves (e.g., 10–200 nM) to determine IC50 values, validated via trypan blue exclusion or MTT assays. Include controls for baseline proliferation and confirm non-cytotoxic doses (e.g., 10–100 nM) for downstream mechanistic studies to avoid confounding results .

Q. What statistical methods are appropriate for analyzing bufalin’s dose-dependent effects?

Employ one-way ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons and Student’s t-test for pairwise analyses. Report means ± SD and ensure p < 0.05 significance thresholds, as standardized in cell viability and apoptosis assays .

Q. How can researchers optimize literature reviews for bufalin studies?

Use Boolean search strings (e.g., "bufalin AND (apoptosis OR metastasis)") in PubMed and Web of Science. Prioritize systematic reviews and meta-analyses to identify high-frequency MeSH terms like "drug therapy" and "signaling pathways" .

What frameworks guide the formulation of bufalin-related research questions?

Apply PICO (Population, Intervention, Comparison, Outcome) for clinical studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria to evaluate practicality. For example: "Does bufalin (Intervention) reduce metastasis (Outcome) in colorectal cancer (Population) compared to 5-FU (Comparison)?" .

Advanced Research Questions

Q. How do miRNA interactions (e.g., miR-203) influence bufalin’s anticancer effects?

Bufalin upregulates tumor-suppressive miRNAs, such as miR-203, which repress stemness markers (OCT4, SOX2) in glioma. Validate miRNA expression via RT-qPCR and correlate with functional assays (e.g., neurosphere formation) to confirm phenotype modulation .

Q. What methodologies resolve contradictions in bufalin’s pro-apoptotic vs. pro-autophagy roles?

Conduct time-course experiments to track pathway dominance (e.g., caspase-3 cleavage for apoptosis vs. LC3-II accumulation for autophagy). Use inhibitors (e.g., Z-VAD for caspases) and gene silencing (siRNA for ATG5) to isolate mechanisms .

Q. How can protein microarrays improve target identification for bufalin?

HuProt™ human proteome chips screen 428 potential bufalin-binding proteins. Validate hits (e.g., Na+/K+-ATPase α3) via SPR or co-IP, followed by functional assays (e.g., siRNA knockdown) to confirm pathway relevance .

Q. What strategies validate bufalin’s chemopreventive efficacy in in vivo models?

Use murine models (e.g., DSS-induced colitis or AOM-treated mice) to assess tumor burden reduction. Apply immunohistochemistry for pathway markers (e.g., p-PI3K, β-catenin) and ensure statistical rigor by analyzing tumor multiplicity and size distribution .

Q. How do researchers reconcile cross-study variability in bufalin’s IC50 values?

Standardize cell lines (e.g., HCT116 for colorectal cancer), culture conditions, and bufalin sources. Perform meta-regression analyses to identify confounding variables (e.g., serum concentration, exposure time) and report raw data for reproducibility .

Methodological Guidance

  • Data Contradiction Analysis : Compare pathway activation across cancer types using STRING or GeneMANIA to identify context-dependent signaling cross-talk .
  • Experimental Reproducibility : Include detailed supplemental methods (e.g., antibody dilutions, buffer compositions) per Beilstein Journal guidelines .
  • Ethical Compliance : For in vivo studies, justify sample sizes and humane endpoints per institutional review boards (IRB), referencing protocols from murine model publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.